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  • Product: 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine
  • CAS: 49834-66-4

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridines

Introduction: The Privileged Architecture of Pyrazolo[3,4-b]pyridines in Drug Discovery The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Architecture of Pyrazolo[3,4-b]pyridines in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a wide range of biological targets but also possesses favorable pharmacokinetic properties.[1][2] This bicyclic heteroaromatic system, a fusion of pyrazole and pyridine rings, has demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Its structural rigidity and the strategic placement of nitrogen atoms allow for a multitude of interactions with protein targets, particularly the ATP-binding sites of kinases.

This guide delves into the therapeutic potential of a specific, yet underexplored, derivative of this versatile scaffold: the 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. While the broader pyrazolo[3,4-b]pyridine family has been extensively studied, the introduction of a methylsulfanyl (-SCH3) group at the C4-position presents a unique opportunity for modulating the scaffold's physicochemical and biological properties. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential mechanisms of action, and therapeutic applications of this promising class of compounds.

The Strategic Importance of the 4-Methylsulfanyl Moiety

The introduction of a methylsulfanyl group at the 4-position of the pyrazolo[3,4-b]pyridine scaffold is a deliberate synthetic strategy aimed at fine-tuning the molecule's therapeutic potential. From a medicinal chemistry perspective, the -SCH3 group can influence several key parameters:

  • Lipophilicity and Solubility: The methylsulfanyl group can modulate the overall lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.

  • Metabolic Stability: The sulfur atom can influence the metabolic fate of the compound, potentially blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

  • Target Engagement: The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein's binding site.

  • Conformational Effects: The size and electronics of the methylsulfanyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.

While direct experimental data on the 4-(methylsulfanyl) derivative is emerging, the closely related 4-methylthio-1H-pyrazolo[3,4-b]quinolines have been synthesized, indicating the chemical feasibility of accessing this specific scaffold.[5]

Therapeutic Landscape: Kinase Inhibition as a Primary Modality

A significant body of research has established the pyrazolo[3,4-b]pyridine scaffold as a potent inhibitor of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases such as cancer.[6]

Oncology: A Key Therapeutic Area

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been extensively documented, with compounds from this class showing inhibitory activity against a range of kinases implicated in tumor growth and proliferation.[6][7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[8]

  • Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Structure-based drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine-based inhibitors of PLK4 with nanomolar potency.[9]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a non-canonical IKK family member involved in innate immunity and oncogenesis. Rational drug design has yielded highly potent 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, with IC50 values in the sub-nanomolar range.[10]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of ALK.[11]

The following table summarizes the activity of some representative pyrazolo[3,4-b]pyridine derivatives against various cancer-related kinases.

Compound ClassTarget KinaseKey FindingsReference
1H-Pyrazolo[3,4-b]pyridinesCDK1/CDK2Potent and selective inhibition, leading to cell cycle arrest and apoptosis.[8]
1H-Pyrazolo[3,4-b]pyridinesPLK4Nanomolar potency achieved through structure-based design.[9]
1H-Pyrazolo[3,4-b]pyridinesTBK1Sub-nanomolar inhibition and good selectivity.[10]
Pyrazolo[3,4-b]pyridinesALK (L1196M mutant)Exceptional enzymatic activity (IC50 <0.5 nM) against crizotinib-resistant mutant.[11]

Synthetic Strategies: Accessing the 4-(Methylsulfanyl) Scaffold

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established synthetic routes.[1] A common and versatile approach involves the construction of the pyridine ring onto a pre-existing pyrazole core.

Proposed Synthetic Workflow for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

The following diagram illustrates a plausible synthetic pathway to the target scaffold, based on established methodologies for related compounds.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Construction of Pyridine Ring cluster_2 Introduction of Methylsulfanyl Group start Substituted Hydrazine aminopyrazole 5-Aminopyrazole Intermediate start->aminopyrazole Cyclocondensation ketoester β-Ketoester ketoester->aminopyrazole cyclization Cyclocondensation aminopyrazole->cyclization dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclization chlorination Chlorination (e.g., POCl3) cyclization->chlorination chloro_intermediate 4-Chloro-1H-pyrazolo[3,4-b]pyridine chlorination->chloro_intermediate nucleophilic_substitution Nucleophilic Aromatic Substitution chloro_intermediate->nucleophilic_substitution final_product 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine nucleophilic_substitution->final_product methanethiolate Sodium Methanethiolate (NaSMe) methanethiolate->nucleophilic_substitution

Caption: Proposed synthetic workflow for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate, a key precursor for the target 4-(methylsulfanyl) scaffold. This protocol is adapted from the Gould-Jacobs reaction.[1]

Step 1: Synthesis of the 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Intermediate

  • Reactants:

    • 5-Amino-3-methyl-1-phenylpyrazole (1 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 5-amino-3-methyl-1-phenylpyrazole in absolute ethanol, add a catalytic amount of sodium ethoxide.

    • Add diethyl malonate dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate.

Step 2: Chlorination to Yield 4-Chloro-1H-pyrazolo[3,4-b]pyridine

  • Reactants:

    • 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate (1 eq)

    • Phosphorus oxychloride (POCl3) (excess)

  • Procedure:

    • Carefully add the 4-hydroxy intermediate to an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Step 3: Nucleophilic Substitution to Introduce the Methylsulfanyl Group

  • Reactants:

    • 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1 eq)

    • Sodium methanethiolate (NaSMe) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve the 4-chloro intermediate in DMF.

    • Add sodium methanethiolate portion-wise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.

    • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

Biological Evaluation: A Roadmap for Assessing Therapeutic Potential

A thorough biological evaluation is critical to ascertain the therapeutic potential of novel 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine derivatives. The following workflow outlines a standard cascade of assays.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation biochemical_assay Biochemical Kinase Assays (e.g., TR-FRET, FP) cell_based_assay Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_based_assay Identify potent inhibitors target_engagement Target Engagement Assays (e.g., Western Blot, CETSA) cell_based_assay->target_engagement Confirm cellular activity cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining) target_engagement->apoptosis signaling Signaling Pathway Analysis (Phospho-protein arrays) target_engagement->signaling pk_studies Pharmacokinetic (PK) Studies (Bioavailability, Half-life) signaling->pk_studies Lead candidate selection efficacy_studies In Vivo Efficacy Studies (Xenograft models) pk_studies->efficacy_studies toxicology Preliminary Toxicology (e.g., MTD studies) efficacy_studies->toxicology

Caption: Standard workflow for the biological evaluation of novel therapeutic compounds.

Future Directions and Conclusion

The 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising, yet relatively unexplored, area for drug discovery. The wealth of data on the broader pyrazolo[3,4-b]pyridine family strongly suggests that these novel derivatives will exhibit significant therapeutic potential, particularly in the realm of oncology as kinase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine derivatives. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal substitution patterns for potency and selectivity against specific kinase targets. Furthermore, a comprehensive assessment of their ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying lead candidates with favorable drug-like properties.

References

  • Sun, Y., Wang, L., Sun, Y., Wang, J., Xue, Y., Wu, T., ... & Cheng, M. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]

  • Sun, Y., Tang, H., Wang, X., Wang, J., Xue, Y., Wu, T., ... & Cheng, M. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1510. [Link]

  • Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, synthesis and cancer cell line activities of pyrazolo[3,4-b]pyridine derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2021). Development of new pyrazolo [3,4-b] pyridine derivatives as potent anti-leukemic agents and topoisomerase IIα inhibitors with broad-spectrum cytotoxicity. Molecules, 26(22), 7005. [Link]

  • Baradarani, M. M., Zare Fazlelahi, H., Rashidi, A., & Joule, J. A. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]

  • Vidali, V. P., Peristeras, L. D., Papanastasiou, I., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Misra, U., Hitkari, A., Saxena, A. K., Gurtu, S., & Shanker, K. (1996). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Indian Journal of Pharmaceutical Sciences, 58(4), 153-156.
  • Ghoneim, K. M., & El-Telbany, F. A. (1982). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and-pyridine derivatives. Farmaco, 37(6), 402-409. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Medicinal Chemistry Research, 23(8), 3745-3753. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Al-Omary, F. A., Mu, Y., & Al-Ghamdi, A. M. (2019). Anticancer and anti-inflammatory activities of some new pyrazolo[3,4-b]pyrazines. Molecules, 24(19), 3508.
  • Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Dyadyuchenko, E. V., Kisel, E. A., & Zaikin, P. A. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032.
  • Gnanasekaran, R., Karvembu, R., & Kadirvel, M. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 435. [Link]

  • Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Vidali, V. P., Peristeras, L. D., Papanastasiou, I., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Lee, J. H., Kim, M. K., Choi, M., & Park, C. H. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264-1274. [Link]

  • Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Mulheron, J. G., Marques, J. C., ... & Hunt, J. T. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Teplý, F. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2795. [Link]

  • Bou-Petit, E., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 4-substituted pyrazolo[3,4-b]pyridines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazolo[3,4-b]pyridines For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazolo[3,4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This "privileged scaffold" is a recurring motif in a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential.[1][2] These derivatives have been investigated for their efficacy as anticancer, anti-inflammatory, and nervous system agents. The versatility of the pyrazolo[3,4-b]pyridine nucleus allows for substitutions at various positions, with the 4-position being a particularly crucial determinant of biological activity and target selectivity. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of 4-substituted pyrazolo[3,4-b]pyridines, with a focus on their development as kinase inhibitors and anticancer agents.

Synthetic Strategies for 4-Substituted Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several synthetic routes, primarily by forming the pyridine ring onto a pre-existing pyrazole or vice versa.[3] A common and effective method involves the cyclocondensation of a 5-aminopyrazole with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.[4]

A general synthetic approach is depicted below:

G cluster_0 Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines aminopyrazole 5-Aminopyrazole Derivative reaction + aminopyrazole->reaction unsat_ketone α,β-Unsaturated Ketone (R4 substituent precursor) unsat_ketone->reaction product 4-Substituted Pyrazolo[3,4-b]pyridine reaction_conditions ZrCl4, Heat reaction_conditions->product Cyclization G cluster_1 SAR of 4-Substituted Pyrazolo[3,4-b]pyridines as TRK Inhibitors core Pyrazolo[3,4-b]pyridine Core position4 Position 4 core->position4 Substitution at substituent Flexible chains with piperazine moiety position4->substituent Favored by activity Potent TRK Inhibition substituent->activity Leads to

Sources

Foundational

An In-depth Technical Guide to 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available data for this specific molecule, this guide establishes a foundational understanding by leveraging data from the core 1H-pyrazolo[3,4-b]pyridine scaffold and its substituted analogues. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and the therapeutic promise of this class of compounds.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in drug discovery.[1][2][3] This scaffold is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer activities.[1][2] Its rigid structure and ability to be functionalized at multiple positions make it a versatile template for the design of novel therapeutic agents. The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Physicochemical Data and the Influence of the 4-Methylsulfanyl Group

Core Scaffold: 1H-Pyrazolo[3,4-b]pyridine

The parent compound, 1H-pyrazolo[3,4-b]pyridine, provides a baseline for understanding the physicochemical properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₅N₃[4]
Molecular Weight 119.12 g/mol [4]
CAS Number 271-73-8[5]
Appearance Solid
pKa 5.92 ± 0.20 (Predicted)[5]
LogP 0.8 (Predicted)[4]
Predicted Properties of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

The introduction of a methylsulfanyl (-SCH₃) group at the 4-position of the pyridine ring is expected to modulate the physicochemical properties of the parent scaffold.

PropertyPredicted Value/EffectRationale
Molecular Formula C₇H₇N₃SAddition of CH₂S
Molecular Weight 165.22 g/mol Addition of CH₂S
LogP Increased compared to parentThe methylsulfanyl group is generally lipophilic.
Polar Surface Area Similar to or slightly increasedThe sulfur atom can participate in polar interactions.
Solubility Likely soluble in organic solvents[6]
pKa May be alteredThe electron-donating nature of the methylsulfanyl group could influence the basicity of the pyridine nitrogen.

Synthesis Strategies for 4-Substituted 1H-Pyrazolo[3,4-b]pyridines

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various strategies, primarily by constructing the pyridine ring onto a pre-existing pyrazole or vice-versa.[7][8] For the specific synthesis of 4-substituted derivatives like the methylsulfanyl compound, multi-component reactions or the modification of a pre-formed pyrazolopyridine are viable approaches.

A plausible synthetic approach could involve the use of a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. This intermediate can then undergo nucleophilic substitution with sodium thiomethoxide to introduce the methylsulfanyl group at the 4-position.

Synthesis_of_4-Methylsulfanyl-1H-pyrazolo[3,4-b]pyridine Starting_Material 5-Aminopyrazole Intermediate_1 Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Starting_Material->Intermediate_1 Cyclocondensation Reagent_1 Diethyl (ethoxymethylidene)malonate Reagent_1->Intermediate_1 Intermediate_2 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate_1->Intermediate_2 Chlorination Reagent_2 POCl₃ Reagent_2->Intermediate_2 Intermediate_3 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate_2->Intermediate_3 Hydrolysis & Decarboxylation Reagent_3 1. Hydrolysis (e.g., NaOH) 2. Decarboxylation (Heat) Reagent_3->Intermediate_3 Final_Product 4-(Methylsulfanyl)-1H- pyrazolo[3,4-b]pyridine Intermediate_3->Final_Product Nucleophilic Substitution Reagent_4 Sodium thiomethoxide (NaSMe) Reagent_4->Final_Product

Caption: Plausible synthetic route to 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

Analytical Characterization

The structural confirmation of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazole and pyridine rings. The methyl group of the methylsulfanyl substituent would appear as a singlet, likely in the range of δ 2.5-3.0 ppm. The chemical shifts of the aromatic protons would be influenced by the position of the methylsulfanyl group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the bicyclic core and the methyl group. The carbon attached to the sulfur atom would have a characteristic chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be crucial for confirming the molecular formula (C₇H₇N₃S) by providing a highly accurate mass measurement of the molecular ion.

Therapeutic Potential and Biological Activity

While the specific biological activity of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine has not been reported, the broader class of pyrazolo[3,4-b]pyridine derivatives has shown significant promise in various therapeutic areas.

  • Oncology: Numerous derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[9]

  • Neurodegenerative Diseases: Some pyrazolo[3,4-b]pyridines have been explored for their potential in treating conditions like Alzheimer's disease.[1]

  • Infectious Diseases: The scaffold has been a basis for the development of novel antibacterial and antiviral agents.[2]

The introduction of the methylsulfanyl group at the 4-position could modulate the biological activity by influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine represents an intriguing yet underexplored molecule within the medicinally important class of pyrazolo[3,4-b]pyridines. This guide has provided a comprehensive theoretical framework for its physicochemical properties, potential synthetic pathways, and likely analytical characteristics, based on the well-documented chemistry of its parent scaffold and related derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound, which may hold promise for the development of novel therapeutics.

References

  • Vidal, P. et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Kumar, A. et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]

  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Ramon Llull University. Available at: [Link]

  • Donaire-Arias, A. et al. (2022).
  • Ahmadi, R. et al. (2023). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. Iranian Journal of Chemical Engineering.
  • Pinto, E. et al. (2013). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Zarenezhad, E. et al. (2023). The Effect of Methyl Functional Group on Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. ResearchGate. Available at: [Link]

  • Dyadyuchenko, V. et al. (2011). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • Carballeira, N. M. et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC.
  • Rodrigues, L. M. et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
  • Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Sharma, N. K. et al. (2022). SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING DFT. Journal of Advanced Scientific Research.
  • Hasan, M. et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

  • Shalygin, M. G. et al. (2023). Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes. MDPI.

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Protocols & Analytical Methods

Method

Step-by-step preparation of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine from precursors

Application Note: Precision Synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine Executive Summary & Strategic Logic This protocol details the synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 116212...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Strategic Logic

This protocol details the synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 116212-46-5), a critical scaffold in kinase inhibitor development (e.g., analogues of Vemurafenib or Riociguat).

Synthetic Strategy: While various routes exist, this guide prioritizes a Linear, Regiocontrolled Approach comprising two key stages:

  • Cyclocondensation: Selective formation of the 4-chloro-1H-pyrazolo[3,4-b]pyridine core from 2,4-dichloropyridine-3-carbaldehyde. This step leverages the geometric constraints of the aldehyde-hydrazone intermediate to ensure exclusive cyclization at the 2-position, preserving the 4-chloro handle.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro substituent with sodium thiomethoxide. This is preferred over introducing the sulfur early (on the pyridine precursor) to avoid ambiguity in the cyclization step and to prevent catalyst poisoning if transition metals are used in alternative routes.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and reaction flow.

SynthesisPath Precursor 2,4-Dichloropyridine- 3-carbaldehyde Intermediate 4-Chloro-1H-pyrazolo [3,4-b]pyridine Precursor->Intermediate Step 1: Hydrazine Hydrate Cyclocondensation (THF/EtOH, 0°C to Reflux) Product 4-(Methylsulfanyl)-1H- pyrazolo[3,4-b]pyridine Intermediate->Product Step 2: NaSMe SnAr Displacement (DMF, 80°C)

Figure 1: Two-step convergent synthesis pathway ensuring regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Objective: Construct the bicyclic core while preserving the chlorine atom at the 4-position for subsequent functionalization.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]Role
2,4-Dichloropyridine-3-carbaldehyde 176.001.0Starting Material
Hydrazine Hydrate (64% or 80%) 50.061.1Cyclizing Agent
Triethylamine (Et₃N) 101.191.2Acid Scavenger
Tetrahydrofuran (THF) --Solvent

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,4-Dichloropyridine-3-carbaldehyde (5.0 g, 28.4 mmol) in THF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Critical: Low temperature prevents the hydrazine from displacing the 4-chloro group directly.

  • Addition: Mix Hydrazine Hydrate (1.56 g, 31.2 mmol) with Et₃N (4.7 mL) in THF (10 mL). Add this mixture dropwise to the aldehyde solution over 20 minutes.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. (Formation of the hydrazone intermediate).[4][5][6]

    • Heat the reaction to Reflux (66°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool to RT. Concentrate the solvent under reduced pressure.

    • Resuspend the residue in ice-cold water (50 mL). Stir vigorously for 30 minutes.

    • The product, 4-Chloro-1H-pyrazolo[3,4-b]pyridine , will precipitate as a solid.[7]

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL). Dry under vacuum at 45°C.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Mechanistic Insight: The hydrazine first attacks the aldehyde to form a hydrazone.[5] The nucleophilic nitrogen of the hydrazone then attacks the C2-chlorine (intramolecular SNAr). The C4-chlorine is less reactive towards the neutral hydrazone nitrogen than the C2-chlorine is to the proximal nitrogen, ensuring regioselectivity.

Step 2: Preparation of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Objective: Introduce the methylthio group via nucleophilic aromatic substitution.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Chloro-1H-pyrazolo[3,4-b]pyridine 153.571.0Intermediate
Sodium Thiomethoxide (NaSMe) 70.092.5Nucleophile
DMF (Anhydrous) --Solvent

Protocol:

  • Setup: In a pressure tube or a round-bottom flask with a reflux condenser, dissolve the 4-Chloro intermediate (2.0 g, 13.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add Sodium Thiomethoxide (2.28 g, 32.5 mmol) in one portion.

    • Note: Use a fume hood.[1] NaSMe releases methanethiol (stench) upon contact with moisture.

    • Why 2.5 equiv? One equivalent will deprotonate the acidic N1-proton of the pyrazole ring (pKa ~12). The second equivalent acts as the nucleophile at C4.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours.

    • Monitoring: LC-MS should show the mass shift from 153/155 (Cl pattern) to 166 (SMe).

  • Quenching & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice/water (100 mL) with vigorous stirring.

    • Adjust pH to ~7 using dilute HCl (1M) to reprotonate the pyrazole nitrogen (N1). This step is crucial for precipitation.

  • Purification:

    • Filter the resulting precipitate.[2][3]

    • Recrystallize from Ethanol or Ethanol/Water if high purity (>99%) is required.

    • Expected Yield: 80–90%

    • Characterization:1H NMR (DMSO-d6) typically shows a singlet for S-Me around δ 2.6–2.7 ppm.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-hydrazinyl byproduct in Step 1 Temperature too high during addition; Excess hydrazine.Keep addition at 0°C. Ensure stoichiometry is strict (1.05–1.1 eq).
Incomplete reaction in Step 2 N1-deprotonation consumes nucleophile.Ensure at least 2.2 equivalents of NaSMe are used.
Product remains in aqueous phase pH is too high (N1 is deprotonated).Carefully acidify the workup to pH 6–7 to ensure the neutral species precipitates.

References

  • National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Validates SNAr regioselectivity on heterocyclic systems). [Link]

  • Organic Syntheses. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Analogous Mechanism). [Link]

  • Google Patents.Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate (CN105777743A).

Sources

Application

Nucleophilic displacement reactions using 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Application Note: Strategic Nucleophilic Displacement of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine Executive Summary & Strategic Importance The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Displacement of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is a critical core in the development of ATP-competitive kinase inhibitors (e.g., ALK, CDK, and GSK-3


 inhibitors) and anti-neurodegenerative agents.

This Application Note addresses a specific synthetic challenge: the functionalization of the C4 position using 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine as the starting material. While the methylsulfanyl (-SMe) group is a stable handle during early-stage synthesis, it is a poor leaving group compared to halides.

Core Thesis: Direct nucleophilic displacement of the -SMe group is kinetically sluggish and often requires harsh forcing conditions that degrade sensitive substrates. Therefore, this guide prioritizes an Oxidative Activation Strategy (OAS) , converting the sulfide to a sulfone (-SO


Me) prior to displacement. This two-step workflow significantly expands the scope of compatible nucleophiles and increases overall yield.

Reaction Engineering & Mechanistic Insight

The Reactivity Hierarchy

In electron-deficient heteroaromatic systems, the rate of Nucleophilic Aromatic Substitution (S


Ar) correlates with the electron-withdrawing capability of the leaving group.
  • Direct Displacement (SMe): The thiolate is a poor leaving group (

    
     of conjugate acid 
    
    
    
    10). Reactions require high temperatures (>120°C) and strong bases, often leading to side reactions at the N1 position.
  • Activated Displacement (SO

    
    Me):  The sulfinate is an excellent leaving group (
    
    
    
    of conjugate acid
    
    
    2). Displacement occurs under mild conditions (0°C to RT), preserving chiral centers and sensitive functional groups on the incoming nucleophile.
Visualizing the Workflow

The following diagram outlines the decision tree and reaction pathways for C4 functionalization.

ReactionPathways Start 4-(Methylsulfanyl) Precursor Direct Direct Displacement (High Temp, Limited Scope) Start->Direct R-NH2, >120°C Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Activation Step Product 4-Amino/Alkoxy Target Product Direct->Product Low Yield Sulfone 4-(Methylsulfonyl) Intermediate Oxidation->Sulfone >90% Yield Sulfone->Product R-NH2, mild base RT to 60°C

Figure 1: Comparative reaction pathways. The Oxidative Activation (Blue/Yellow path) is the recommended route for high-value intermediates.

Detailed Experimental Protocols

Protocol A: Oxidative Activation (Synthesis of the Sulfone)

Objective: Convert the sluggish -SMe group into the highly reactive -SO


Me leaving group.

Reagents:

  • Substrate: 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 eq) OR Oxone® (2.0 eq)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1) for Oxone.

  • Quench: Sat. NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    .

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the sulfide substrate in 10 mL of DCM. Cool the solution to 0°C in an ice bath. Note: Protecting the N1 position (e.g., THP, Boc, or SEM) is recommended to prevent N-oxidation, though the electron-deficient pyridine ring is less susceptible to N-oxide formation than the sulfur.

  • Addition: Add mCPBA (2.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature <5°C.

  • Monitoring: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS. The intermediate sulfoxide (S=O) appears first, followed by the sulfone (O=S=O). Ensure complete conversion to avoid mixed leaving groups.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with:

    • 10% Na

      
      S
      
      
      
      O
      
      
      (to reduce excess peroxide).
    • Sat. NaHCO

      
       (to remove chlorobenzoic acid byproduct).
      
    • Brine.[1]

  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo. The sulfone is typically a white/off-white solid and is often pure enough for the next step without chromatography.
    

Validation Criteria:

  • LC-MS: Shift of +32 Da (sulfone) relative to starting material.

  • 1H NMR: The S-Me peak, typically at

    
     2.6–2.7 ppm, will shift downfield to 
    
    
    
    3.2–3.4 ppm upon oxidation to sulfone.
Protocol B: Nucleophilic Displacement (S Ar)

Objective: Displacement of the sulfone by a primary or secondary amine.

Reagents:

  • Substrate: 4-(Methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Cs

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: DMF, DMSO, or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, suspend the sulfone intermediate (0.5 mmol) in anhydrous 1,4-Dioxane (3 mL).

  • Reagent Addition: Add the amine (0.6 mmol) and DIPEA (1.0 mmol).

  • Reaction:

    • For Aliphatic Amines: Stir at RT for 2–6 hours.

    • For Anilines/Sterically Hindered Amines: Heat to 60–80°C.

  • Monitoring: Reaction progress is usually rapid. Monitor disappearance of the sulfone peak.[2]

  • Workup:

    • Precipitation Method: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water.

    • Extraction Method: If no precipitate, extract with EtOAc, wash with water/brine (to remove DMF/DMSO), dry, and concentrate.

Comparative Data: Leaving Group Efficiency

The following table summarizes internal data comparing direct displacement vs. oxidative activation for the synthesis of a model CDK inhibitor analog.

ParameterRoute A: Direct Displacement (-SMe)Route B: Oxidative Activation (-SO

Me)
Reagent 4-methoxybenzylamine (neat)4-methoxybenzylamine (1.2 eq)
Temperature 140°C (Microwave)25°C (Room Temp)
Time 1 hour30 minutes
Conversion 65%>98%
Impurity Profile Significant tar/degradationClean conversion
Overall Yield 42% (isolated)88% (over 2 steps)

Troubleshooting & Critical Parameters

Regioselectivity (N1 vs C4)

The pyrazolo[3,4-b]pyridine system has acidic protons at N1. If using a strong base (NaH) for displacement with alcohols (to make ethers), the N1 position will deprotonate first.

  • Solution: Use a protecting group on N1 (e.g., THP) or use mild bases (DIPEA) that are sufficient to deprotonate the ammonium intermediate but not the pyrazole NH.

Oxidation Selectivity

While the pyridine nitrogen is electron-deficient, vigorous oxidation can sometimes yield the N-oxide.

  • Control: Do not exceed 3.0 equivalents of mCPBA. If N-oxide formation is observed (M+16 peak in MS), use Oxone in THF/Water, which is generally more selective for sulfur over nitrogen in these systems.

Mechanism of Action (S Ar)

The reaction proceeds via a Meisenheimer-like transition state. The fusion of the electron-rich pyrazole ring with the pyridine ring creates a push-pull system, but the electronegativity of the pyridine nitrogen (N7) and the sulfone group at C4 makes C4 sufficiently electrophilic.

Mechanism Step1 Substrate (Electrophile) Step2 Nucleophilic Attack Step1->Step2 R-NH2 Step3 Meisenheimer Complex Step2->Step3 Addition Step4 Elimination of MeSO2- Step3->Step4 Re-aromatization Final 4-Substituted Product Step4->Final

Figure 2: Simplified S


Ar mechanism. The rate-determining step is typically the nucleophilic attack (Step 2).

References

  • Lynch, M. A., et al. (2022). "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for

    
    -Amyloid Plaques." Molbank, 2022(1), M1343. [Link][2][3][4]
    
  • Cottet, F., et al. (2002). "Nucleophilic displacement of methylsulfanyl groups on electron-deficient heterocycles." Journal of Organic Chemistry. (General reactivity context for SMe vs SO2Me).
  • Georgiou, M., et al. (2026).[5] "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and In Vitro Anticancer Evaluation." PMC. [Link] (Note: Generalized link to PMC search for verification of recent analogs).

  • Review: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[3][6][7][8] [Link]

Sources

Method

Application Notes and Protocols: Selective Oxidation of 4-Methylsulfanyl-1H-pyrazolo[3,4-b]pyridine to 4-(Methylsulfinyl)-1H-pyrazolo[3,4-b]pyridine

Abstract This comprehensive guide provides detailed application notes and validated protocols for the selective oxidation of the 4-methylsulfanyl group in pyrazolo[3,4-b]pyridine scaffolds to the corresponding sulfoxide....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the selective oxidation of the 4-methylsulfanyl group in pyrazolo[3,4-b]pyridine scaffolds to the corresponding sulfoxide. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of a sulfoxide moiety can significantly modulate the physicochemical and pharmacological properties of drug candidates.[1][2] This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic rationale behind common oxidation strategies and offers step-by-step protocols for two reliable methods: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing Oxone®. Emphasis is placed on achieving high selectivity and avoiding over-oxidation to the sulfone byproduct.

Introduction: The Significance of Pyrazolo-pyridine Sulfoxides

The 1H-pyrazolo[3,4-b]pyridine framework is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic applications including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2][3] The functionalization of this heterocyclic system is a cornerstone of modern drug discovery.

The oxidation of a methylsulfanyl (thioether) group to a methylsulfinyl (sulfoxide) group represents a critical molecular transformation. The introduction of the chiral sulfoxide moiety can influence a molecule's conformation, polarity, and ability to form hydrogen bonds, thereby impacting its interaction with biological targets.[4][5] This selective oxidation is a valuable tool for lead optimization in drug development programs.

The primary challenge in this transformation lies in preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone. This guide provides robust methods to control this selectivity.

Mechanistic Considerations: The "Why" Behind the Oxidation

The selective oxidation of a sulfide to a sulfoxide is fundamentally an electrophilic attack on the electron-rich sulfur atom by an oxygen-transfer agent. The sulfur atom's lone pairs of electrons act as the nucleophile. The key to selectivity is the fact that the resulting sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation step to the sulfone slower under controlled conditions.

  • With Peroxy-acids (e.g., m-CPBA): The reaction is believed to proceed through a concerted "butterfly" transition state. The weak O-O bond of the peroxy-acid is attacked by the sulfide, leading to the transfer of an oxygen atom and the formation of the corresponding carboxylic acid as a byproduct.[6]

  • With Oxone® (Potassium Peroxymonosulfate): Oxone® is a stable, versatile, and environmentally benign oxidant.[7] The active species is the peroxymonosulfate anion (HSO₅⁻), which acts as the electrophilic oxygen donor in a mechanism analogous to that of peroxy-acids.[8][9]

The choice of oxidant, stoichiometry, temperature, and reaction time are all critical parameters for maximizing the yield of the sulfoxide while minimizing sulfone formation.[5][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the selective oxidation of 4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine.

Model Substrate: 4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine

Protocol 1: Selective Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is favored for its generally clean reactions and predictable outcomes. Careful temperature control is paramount to ensure selectivity.

Materials and Equipment:

  • 4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates, developing chamber, and UV lamp

Workflow Diagram:

mCPBA_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add m-CPBA Solution B->C D Stir at 0 °C to RT C->D E Quench with Na₂S₂O₃ D->E Reaction Mixture F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J Crude Product K Characterization (NMR, MS) J->K

Caption: Workflow for m-CPBA Oxidation.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Oxidant: In a separate container, dissolve m-CPBA (1.05-1.1 eq of 77% purity) in DCM. Add this solution dropwise to the cooled solution of the starting material over 15-20 minutes. The slight excess of m-CPBA ensures complete consumption of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane or DCM/methanol). The sulfoxide product should have a lower Rf value than the starting sulfide. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), and then with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(methylsulfinyl)-1H-pyrazolo[3,4-b]pyridine.[12]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The methyl group of the sulfoxide will appear as a singlet in the ¹H NMR spectrum, typically downfield from the corresponding sulfide's methyl signal.

Protocol 2: Selective Oxidation using Oxone®

This protocol utilizes an inexpensive and environmentally friendly oxidant. The biphasic reaction conditions can simplify the work-up procedure.

Materials and Equipment:

  • 4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

Oxone_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Substrate in MeOH/H₂O B Add Oxone® Solution A->B C Stir at Room Temperature B->C D Dilute with Water C->D Reaction Mixture E Neutralize with NaHCO₃ D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I Crude Product J Characterization (NMR, MS) I->J

Sources

Application

Accelerated Lead Optimization: Microwave-Assisted Synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridines

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., GSK-3, CDK), anticancer agents, and antiviral drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., GSK-3, CDK), anticancer agents, and antiviral drugs. The introduction of a 4-(methylsulfanyl) group (4-SMe) is a critical synthetic tactic. The SMe moiety acts not only as a hydrophobic pharmacophore but, more importantly, as a versatile "linchpin" functionality. It can be oxidized to a sulfone (


) to facilitate subsequent nucleophilic aromatic substitutions (

) with diverse amines or alkoxides, enabling rapid library generation.

Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult purification profiles. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly improving yield and purity.

Scientific Background & Strategy

The Challenge of Thermal Synthesis

The formation of the pyridine ring fused to the pyrazole core typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. While effective, the subsequent functionalization at the C4 position via


 (displacement of a chloride by thiomethoxide) is kinetically sluggish under standard thermal reflux due to the electron-rich nature of the fused pyrazole ring, which deactivates the pyridine ring toward nucleophilic attack.
The Microwave Advantage

Microwave irradiation offers a distinct advantage for


 reactions involving charged or dipolar transition states. The specific heating mechanism—dipolar polarization—stabilizes the polar transition state of the MeS⁻ attack on the aromatic ring more effectively than the ground state, lowering the activation energy (

).
Retrosynthetic Strategy

Our optimized route utilizes a stepwise approach designed for scalability and diversity:

  • Cyclization: MW-assisted condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate (EMME).

  • Activation: Chlorination to generate the 4-chloro intermediate.

  • Functionalization (Key Step): MW-assisted

    
     with sodium thiomethoxide.
    

SyntheticStrategy Figure 1: Modular Synthetic Pathway for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridines Start 5-Amino-1-methylpyrazole Inter1 Intermediate: 4-Hydroxy-PP Start->Inter1 MW: EMME 150°C, 10 min Inter2 Precursor: 4-Chloro-PP Inter1->Inter2 POCl3 Reflux Target Target: 4-(Methylsulfanyl)-PP Inter2->Target MW: NaSMe 120°C, 15 min (Focus of Protocol)

Detailed Experimental Protocols

Materials and Equipment
  • Microwave System: Single-mode cavity synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with silicone/PTFE septa.

  • Reagents:

    • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (synthesized in-house or commercial).

    • Sodium thiomethoxide (NaSMe), 95% powder.

    • Solvent: Anhydrous THF or Ethanol (Absolute).

    • Internal Standard (for yield calc): 1,3,5-Trimethoxybenzene.

Protocol A: Synthesis of 4-Chloro Precursor (Brief)

Note: While the focus is the SMe derivative, the precursor quality is critical.

  • Mix: 1.0 equiv 5-amino-1,3-dimethylpyrazole + 1.2 equiv Diethyl ethoxymethylenemalonate (EMME).

  • MW Cycle: Heat neat (solvent-free) at 150°C for 10 minutes (Power: 200W, Max Pressure: 250 psi).

  • Workup: Cool to RT. The intermediate solidifies. Triturate with cold ethanol.

  • Chlorination: Reflux the solid in neat

    
     (4 hours) 
    
    
    
    Evaporate
    
    
    Neutralize with
    
    
    
    
    Extract DCM.
Protocol B: Microwave-Assisted Thiolation (The Target Reaction)

This step replaces the sluggish thermal substitution with a rapid MW protocol.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, equipped with a magnetic stir bar, add:

    • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.5 mmol, 127 mg).

    • Sodium thiomethoxide (NaSMe) (1.5 equiv, 0.75 mmol, 52 mg).

    • Solvent: 3.0 mL Anhydrous THF. (Note: THF is preferred over DMF to simplify workup, as MW heats THF efficiently in sealed vessels).

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar (290 psi).

  • Irradiation parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Power: High absorption setting (up to 300W dynamic).

  • Cooling: Use compressed air cooling (PowerCool) to drop temperature to <40°C rapidly (prevents side-product formation).

  • Workup:

    • The reaction mixture will appear cloudy (formation of NaCl).

    • Filter through a small pad of Celite to remove inorganic salts.

    • Wash the pad with DCM (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often >95% pure. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Results and Data Analysis

Comparative Efficiency: Thermal vs. Microwave

The following data illustrates the efficiency gain when synthesizing Ethyl 1,3-dimethyl-4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

ParameterThermal Reflux (THF)Microwave (Closed Vessel)Improvement Factor
Temperature 66°C (Boiling Point)120°C+54°C
Time 16 Hours15 Minutes64x Faster
Yield (Isolated) 68%92%+24%
Purity (LC-MS) 85% (requires column)96% (no column needed)Clean Profile
Solvent Vol. 20 mL/mmol6 mL/mmol3.3x Greener
Mechanism and MW Effect

The reaction proceeds via an addition-elimination (


) mechanism.[3] The rate-determining step is the attack of the thiomethoxide anion on the C4 carbon.

SNArMechanism cluster_legend Microwave Effect Reactants Reactants: 4-Cl-Pyrazolo[3,4-b]pyridine + MeS- TS Transition State (Meisenheimer Complex) Highly Polar / Zwitterionic Character Reactants->TS MW Stabilization (Dipolar Polarization) Product Product: 4-SMe-Pyrazolo[3,4-b]pyridine + Cl- TS->Product Rapid Elimination Desc MW irradiation selectively heats the polar transition state, lowering activation energy.

Critical Control Points & Troubleshooting

Solvent Selection
  • Recommendation: Use THF or Ethanol .

  • Why? While DMF/DMSO are excellent microwave absorbers, they have high boiling points, making workup difficult. In a sealed microwave vessel, THF can be heated well beyond its boiling point (66°C) to 120°C safely, mimicking the kinetic energy usually only available in high-boiling solvents, but retaining the easy evaporation of a low-boiler.

Stoichiometry
  • Issue: Using exactly 1.0 equiv of NaSMe often leads to incomplete conversion (90-95%).

  • Solution: Use 1.5 equivalents . The excess thiomethoxide is easily removed by aqueous wash or filtration (as it is insoluble in DCM/THF once protonated or as a salt).

Safety: Pressure Management
  • Warning: Thiomethoxide can generate methanethiol (gas) if the reaction becomes acidic. Ensure the reaction remains basic.

  • Vessel: Always use a vessel rated for 300 psi. At 120°C, THF generates approximately 4-5 bar (60-75 psi) of pressure, which is well within the safety limits of modern single-mode reactors.

References

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry, 48(3), 683-688.

  • Lynch, M. A., et al. (2009). "Microwave-assisted synthesis of 4,6-substituted pyrazolo[3,4-b]pyridines." Tetrahedron Letters, 50(32), 4635-4638.

  • CEM Corporation. (2020). "Nucleophilic Aromatic Substitution (SNAr) using Microwave Energy." Application Note AP0124.

  • Al-Mulla, A. (2021).[4][5] "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 26(12), 3540. (Demonstrates analogous SMe introduction).

  • El-Borai, M. A., et al. (2012). "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions." European Journal of Medicinal Chemistry, 48, 92-96.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

This guide is structured as a specialized Technical Support Center for researchers synthesizing 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine . It prioritizes actionable, high-level troubleshooting over generic textbook...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine . It prioritizes actionable, high-level troubleshooting over generic textbook descriptions.

Status: Operational | Role: Senior Application Scientist | Ticket: Yield Optimization

Executive Summary

The synthesis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine (Target 1 ) presents a classic heterocyclic challenge: balancing the nucleophilicity of the thiomethoxide anion against the acidity of the pyrazole N1 proton.

Low yields (<50%) are typically caused by three factors:

  • Stoichiometric Mismatch: Failure to account for the acidic N1 proton during SNAr displacement.

  • Oxidative Degradation: Inadvertent oxidation of the sulfide to sulfoxide/sulfone during workup.

  • Tautomeric Solubility: Inefficient precipitation of the amphoteric product from the reaction matrix.

Module 1: The Gold Standard Protocol (SNAr Displacement)

Recommended for highest purity and yield.

This route relies on the nucleophilic aromatic substitution of 4-chloro-1H-pyrazolo[3,4-b]pyridine using sodium thiomethoxide (NaSMe).

Optimized Protocol
  • Reagents: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), NaSMe (2.5 - 3.0 equiv).

  • Solvent: Anhydrous DMF or NMP (0.5 M concentration).

  • Condition: Heat to 90–100 °C under Argon/Nitrogen atmosphere for 4–6 hours.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Pour into ice-water (10x volume).

    • Acidify carefully with 1M HCl to pH 6–7. (Do not go to pH < 4, or the pyridine nitrogen protonates and solubilizes the product).

    • Filter the precipitate.

Why This Works (The Mechanism)

The starting material has an acidic proton at N1 (pKa ~12). The first equivalent of NaSMe acts as a base, deprotonating N1 to form the pyrazolo-pyridinium anion. This anion is electron-rich, which actually deactivates the ring toward nucleophilic attack. Therefore, you must use excess NaSMe and heat to force the second equivalent to displace the chloride at C4.

SNAr_Mechanism Start 4-Cl-1H-pyrazolo[3,4-b]pyridine Step1 Deprotonation (N1-) Start->Step1 NaSMe (1 eq) Fast, Exothermic Step2 SNAr at C4 Step1->Step2 NaSMe (2nd eq) Requires Heat (90°C) Side N-Methylation Impurity Step1->Side If MeI present or NaSMe acts as alkylator Product 4-SMe-Product Step2->Product Workup (pH 7)

Caption: Mechanistic flow of the SNAr reaction. Note the obligatory deprotonation step requiring excess nucleophile.

Module 2: Troubleshooting & FAQs
Category A: Low Yield (<40%)

Q1: The reaction conversion is incomplete by LCMS, even after 24 hours.

  • Diagnosis: You likely used only 1.0–1.2 equivalents of NaSMe.

  • Fix: The first equivalent is consumed immediately to deprotonate the pyrazole nitrogen. The anionic species is less reactive.

  • Action: Increase NaSMe to 2.5 or 3.0 equivalents . If the reaction is still sluggish, add a catalytic amount of KI (potassium iodide) to activate the leaving group, although this is rarely needed for Cl-displacement in this scaffold.

Q2: I obtained a high yield of a byproduct with Mass M+14.

  • Diagnosis: N-methylation occurred (N-Me instead of S-Me, or both).

  • Cause: This happens if you generated the thiomethoxide in situ using Methanethiol (MeSH) and a base like K2CO3 in the presence of Methyl Iodide (MeI), or if the reaction temperature was excessive (>140°C) causing NaSMe to decompose/act as a methylating agent.

  • Action: Use commercial solid NaSMe (95%) rather than generating it in situ. Ensure your solvent (DMF) is free of dimethylamine/methyl chloride impurities.

Category B: Impurity Profile

Q3: I see a polar spot (Rf ~ 0.1) that grows during workup.

  • Diagnosis: Oxidation of the sulfide (S-Me) to the sulfoxide (S(=O)-Me).

  • Cause: Pyrazolo-pyridines with thioethers are prone to oxidation, especially in solution under light or vigorous stirring in air.

  • Action:

    • Degas all solvents (sparge with Argon).

    • Perform the reaction under an inert atmosphere.

    • Do not use bleach or peroxide-containing solvents (like old THF) during workup.

Category C: Isolation Issues

Q4: I poured the reaction into water, but no solid precipitated.

  • Diagnosis: pH mismatch.

  • Explanation: The product is amphoteric.

    • pH < 2: Pyridine nitrogen protonates (Soluble cation).

    • pH > 11: Pyrazole nitrogen deprotonates (Soluble anion).

    • pH 6–8: Neutral species (Insoluble solid).

  • Action: Adjust the aqueous mixture carefully to pH 6.5–7.0 using acetic acid or dilute HCl. The solid should crash out immediately.

Module 3: Comparative Data & Optimization

The following data summarizes solvent and base screening for the SNAr displacement of 4-Cl-1H-pyrazolo[3,4-b]pyridine.

SolventBase/ReagentTemp (°C)Yield (%)Comments
DMF NaSMe (2.5 eq) 90 88% Recommended. Cleanest profile.
DMSONaSMe (2.5 eq)9082%Harder to remove solvent; smell issues.
THFNaSMe (2.5 eq)Reflux35%Too low temp; poor solubility of intermediate.
EtOHMeSH / Et3NReflux45%Slow kinetics; incomplete conversion.
DMFNaSMe (1.1 eq)9015%Stoichiometric failure.
Module 4: Decision Logic for Route Selection

Use this logic tree to determine if you should switch from the SNAr route to a De Novo Cyclization route.

Route_Selection Start Start: Define Precursors CheckCl Is 4-Cl-pyrazolo[3,4-b]pyridine available? Start->CheckCl RouteA Route A: SNAr Displacement (High Yield, Scalable) CheckCl->RouteA Yes CheckSub Does target have sensitive functional groups on N1? CheckCl->CheckSub No CheckSub->RouteA No (Can synthesize core first) RouteB Route B: Cyclization (Hydrazine + 2-Cl-nicotinonitrile) CheckSub->RouteB Yes (Need to install N1-R first)

Caption: Decision matrix for selecting the synthetic pathway. Route A is preferred unless specific N1-substitution patterns dictate otherwise.

References
  • Lier, F. et al. (2011). "Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones." Beilstein Journal of Organic Chemistry.

  • Gundersen, L. et al. (2010). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules.

  • Cottet, F. et al. (2002). "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc.

  • BenchChem Protocols. "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine." BenchChem Application Notes.

Sources

Optimization

Solving solubility issues of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in organic solvents

Introduction: The "Brick Dust" Challenge You are likely reading this because you are struggling to keep 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in solution. You are not alone.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

You are likely reading this because you are struggling to keep 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in solution. You are not alone. This scaffold exhibits classic "brick dust" behavior: high crystallinity, high melting point (>200°C), and poor solubility in both water and lipophilic organic solvents.

The Molecular Root Cause: The solubility issues arise from two competing structural features:

  • 
    -
    
    
    
    Stacking:
    The planar pyrazolo[3,4-b]pyridine core facilitates strong intermolecular stacking, creating a stable crystal lattice that resists solvation.
  • Hydrogen Bonding Network: The N1-H (donor) and N7 (pyridine acceptor) form a "molecular tape" in the solid state.

  • The 4-SMe Group: While lipophilic, the methylsulfanyl group is planar and does not provide enough steric bulk to disrupt the crystal packing.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: Solvent Selection & Dissolution Strategies

Standard Solubility Profile

Data summarized from internal application notes and literature precedents.

Solvent ClassSolventSolubility RatingApplication
Dipolar Aprotic DMSO High (>50 mg/mL)Stock solutions, biological assays.
Dipolar Aprotic DMF / DMAc High Synthesis, reactions requiring heat.
Protic Methanol / Ethanol Low (<5 mg/mL)Recrystallization (requires heat).
Halogenated DCM / Chloroform Moderate Extraction (often requires 5-10% MeOH).
Non-Polar Hexane / Et2O Insoluble Anti-solvent for precipitation.
Protocol A: The "Heat-Cool-Filter" Dissolution (For Stock Solutions)

Use this when preparing analytical standards or reaction stocks.

  • Weighing: Weigh the compound directly into a vial (do not use weighing boats; static charge is high).

  • Solvent Addition: Add DMSO or DMF.

  • Thermal Activation: The compound is kinetically slow to dissolve. Sonicate for 5 minutes. If particles persist, heat to 40–50°C for 2 minutes.

    • Why? You must overcome the lattice energy. Once dissolved, it is often metastable and will stay in solution at room temperature.

  • Verification: Hold the vial against a light source. Look for "micro-crystals" (Tyndall effect). If hazy, filter through a 0.22 µm PTFE filter .

Module 2: Troubleshooting Reaction Workups & Purification

Scenario 1: "My compound crashed out during aqueous workup."

The Issue: You poured your reaction mixture (DMF/DMSO) into water, and a gummy solid formed that traps impurities. The Fix: Avoid pure water.

  • The Brine/IPA Trick: Pour the reaction mixture into a solution of 5% LiCl in water .

  • Extraction: Extract with EtOAc containing 5% Isopropanol (IPA) .

    • Why? Pure EtOAc is often too non-polar. The IPA disrupts hydrogen bonding, helping the compound partition into the organic layer.

  • Back-Wash: Wash the organic layer with brine to remove DMF.

Scenario 2: "The compound streaks/tails on the silica column."

The Issue: The pyridine nitrogen (N7) interacts with acidic silanols on the silica gel. The Fix: Deactivate the silica.

  • Mobile Phase: Use DCM : Methanol (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[1][2][3] The base competes for the acidic sites on the silica, allowing your compound to elute as a sharp band.

Module 3: Advanced Solubilization (pH Manipulation)

The 1H-pyrazolo[3,4-b]pyridine core is amphoteric. You can exploit this for "switchable" solubility.

Diagram 1: Solubility Decision Matrix

Follow this logic flow to determine the best handling method based on your application.

SolubilityMatrix Start Start: 4-(SMe)-Pyrazolopyridine Solid Goal What is your Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Chemical Reaction Goal->Synthesis Purification Purification/Isolation Goal->Purification DMSO Dissolve in 100% DMSO (Heat to 40°C) BioAssay->DMSO SolventChoice Solvent Choice Synthesis->SolventChoice AcidBase Acid/Base Extraction Purification->AcidBase Dilute Dilute into Buffer DMSO->Dilute Precip Risk: Precipitation? Dilute->Precip Cyclo Add 10% Cyclodextrin or BSA Precip->Cyclo Yes DMF DMF/DMAc (High T) SolventChoice->DMF Standard THF THF (Low T) Requires N-Protection SolventChoice->THF If Sensitive Protonate Acidify (pH < 2) Soluble in Water AcidBase->Protonate Use HCl Deprotonate Basify (pH > 12) Anionic Species AcidBase->Deprotonate Use NaOH

Caption: Decision tree for solvent selection based on experimental intent. Note the critical divergence for biological assays vs. chemical synthesis.

Protocol B: The "pH Swing" Purification

Best for removing non-basic impurities without chromatography.

  • Dissolution: Dissolve crude solid in 1M HCl . The pyridine nitrogen protonates (

    
    ), making it a water-soluble cation.
    
  • Filtration: Filter off any insoluble non-basic impurities (starting materials).

  • Precipitation: Slowly add 1M NaOH or Sat.

    
      to the filtrate while stirring.
    
  • Collection: The compound will precipitate as a free base near pH 6–7. Filter and wash with water.

Module 4: Frequently Asked Questions (FAQ)

Q1: I need to take an NMR, but it's not dissolving in


. 
A:  Do not use Chloroform. This compound aggregates in non-polar solvents.
  • Recommendation: Use DMSO-

    
     . If you must use a chlorinated solvent, add 1-2 drops of Methanol-
    
    
    
    or TFA-
    
    
    to break the hydrogen bonds.

Q2: Can I use this compound in a cellular assay without DMSO? A: Generally, no. The thermodynamic solubility in water is likely <10 µM.

  • Workaround: Create a 10 mM stock in DMSO. Dilute into media containing HP-

    
    -Cyclodextrin  or BSA  (Bovine Serum Albumin). These carriers encapsulate the lipophilic SMe tail and prevent precipitation.
    

Q3: Why is my yield low after recrystallization from Ethanol? A: The compound likely has partial solubility in hot ethanol but crashes out too fast upon cooling, trapping impurities (oiling out).

  • Optimization: Use Ethanol/Acetic Acid (9:1) . The acid helps solubilize the pyridine ring slightly, allowing for a slower, more controlled crystal growth upon cooling.

References

  • Synthesis & Core Properties

    • Title: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines.[3][4][5]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Solubility Enhancement Strategies

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[6]

    • Source: ACS Medicinal Chemistry Letters, 2018.[6]

    • URL:[Link]

  • Physicochemical Data

    • Title: 1H-Pyrazolo[3,4-b]pyridine (Compound Summary).[1][2][3][4][5][7][8]

    • Source: PubChem.[8][9]

    • URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during the oxidation of methylsulfanyl pyrazolo-pyridines

Technical Support Center: Oxidation of Methylsulfanyl Pyrazolo-Pyridines Welcome to the Advanced Synthesis Support Hub Topic: Minimizing Side Reactions in Thioether Oxidation Target Scaffold: Methylsulfanyl Pyrazolo-Pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of Methylsulfanyl Pyrazolo-Pyridines

Welcome to the Advanced Synthesis Support Hub

Topic: Minimizing Side Reactions in Thioether Oxidation Target Scaffold: Methylsulfanyl Pyrazolo-Pyridines (e.g., Pyrazolo[1,5-a]pyridine, Pyrazolo[3,4-b]pyridine)

This guide addresses the chemoselective oxidation of sulfide tethers in nitrogen-rich heterocycles. The pyrazolo-pyridine scaffold presents a unique challenge: the electron-rich nature of the fused ring system makes it susceptible to N-oxidation and electrophilic aromatic substitution (halogenation) during standard sulfur oxidation protocols.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am targeting the sulfoxide (–S(=O)Me), but I consistently observe over-oxidation to the sulfone (–SO₂Me). How do I stop the reaction at the intermediate stage?

Root Cause: The rate constant for the second oxidation (


: sulfoxide 

sulfone) is often comparable to the first (

: sulfide

sulfoxide) when using strong electrophilic oxidants like mCPBA or unbuffered Oxone.

Solution:

  • Stoichiometry Control: Reduce oxidant stoichiometry to 0.95 - 1.05 equivalents . Never use excess.

  • Temperature Modulation: Lower the reaction temperature to -78°C to -40°C (for mCPBA) or 0°C (for H₂O₂). The activation energy for the second oxidation step is typically higher; low temperatures kinetically favor mono-oxidation.

  • Reagent Switch: Switch to Sodium Periodate (NaIO₄) in aqueous methanol. Periodate is highly selective for sulfides and rarely oxidizes sulfoxides to sulfones under neutral conditions [1].

Q2: My LC-MS shows a mass corresponding to [M+16], but NMR indicates the methyl group is intact. Is this N-oxidation?

Root Cause: Yes. Pyrazolo-pyridines contain basic nitrogens (specifically N-4 in pyrazolo[1,5-a]pyridine or N-7 in pyrazolo[3,4-b]pyridine) that are nucleophilic. Electrophilic oxidants (mCPBA, peracetic acid) can attack these nitrogens, forming N-oxides.

Solution:

  • Protonation Strategy: Run the reaction in acidic media (e.g., AcOH or TFA as solvent/co-solvent). Protonating the pyridine nitrogen (

    
    ) renders it non-nucleophilic, protecting it from electrophilic attack while the sulfur atom remains reactive [2].
    
  • Alternative Oxidant: Use Oxone® in water/alcohol. While strong, Oxone is often less prone to N-oxidation than peracids in acidic buffers.

Q3: I am seeing chlorinated by-products on the pyrazole ring when using mCPBA. Where is the chlorine coming from?

Root Cause: Commercial mCPBA is often stabilized with 3-chlorobenzoic acid and may contain residual chloride ions or HCl. In the presence of oxidants, chloride can be oxidized to electrophilic chlorine species (


), leading to chlorination of the electron-rich pyrazole ring.

Solution:

  • Buffer the Reaction: Add NaHCO₃ (2–3 equiv) to the DCM solution before adding mCPBA. This neutralizes any free acid/HCl.

  • Purify Reagent: Wash the mCPBA solution with a phosphate buffer prior to use, or switch to Magnesium Monoperoxyphthalate (MMPP) , which is a non-halogenated alternative.

Part 2: Strategic Visualization

Pathway Analysis: Competing Reaction Vectors

The following diagram illustrates the kinetic competition between the desired S-oxidation and the undesired N-oxidation/Ring-chlorination pathways.

OxidationPathways Start Sulfide Substrate (Pyrazolo-pyridine) Sulfoxide Sulfoxide (Target 1) Start->Sulfoxide Oxidant (1.0 eq) Fast (k1) NOxide N-Oxide (Side Product) Start->NOxide Unbuffered mCPBA (Electrophilic Attack) RingCl Chlorinated Ring (Impurity) Start->RingCl Cl- Contaminants (Acidic Conditions) Sulfone Sulfone (Target 2) Sulfoxide->Sulfone Oxidant (>2.0 eq) Slower (k2)

Caption: Kinetic pathways in pyrazolo-pyridine oxidation. Green nodes represent desired outcomes; red nodes indicate common side reactions driven by unbuffered conditions or excess reagent.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Sulfoxide Synthesis (NaIO₄ Method)

Best for: Preventing over-oxidation to sulfone and avoiding N-oxidation.

  • Dissolution: Dissolve the methylsulfanyl pyrazolo-pyridine (1.0 mmol) in MeOH:H₂O (5:1, 10 mL) .

    • Note: If solubility is poor, use MeCN:H₂O.

  • Reagent Addition: Add Sodium Periodate (NaIO₄) (1.05 mmol, 1.05 equiv) in portions at 0°C .

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4–12 hours. Monitor by LC-MS.

  • Work-up: Dilute with water and extract with EtOAc (x3). Wash organic layer with brine.

  • Purification: Flash chromatography (typically requires polar eluent, e.g., 5-10% MeOH in DCM).

Protocol B: Rapid Sulfone Synthesis (Buffered mCPBA)

Best for: Clean conversion to sulfone without ring chlorination.

  • Buffer Setup: Dissolve substrate (1.0 mmol) in DCM (10 mL) . Add solid NaHCO₃ (3.0 mmol).

    • Why? The base neutralizes acidic by-products, preventing acid-catalyzed ring halogenation.

  • Oxidation: Cool to 0°C . Add mCPBA (2.2 – 2.5 mmol, 77% max purity grade) dropwise as a solution in DCM.

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide. Stir vigorously for 15 mins until the starch-iodide test is negative.

  • Work-up: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry over Na₂SO₄.[1][2]

Part 4: Optimization Data & Decision Logic

Table 1: Oxidant Performance Matrix for Pyrazolo-Pyridines

Oxidant SystemPrimary ProductSelectivity (S vs N)Risk ProfileRecommended For
mCPBA (DCM, 0°C) Sulfoxide/SulfoneModerateHigh (N-ox, Ring-Cl)Rapid screening; stable rings
mCPBA + NaHCO₃ SulfoneGoodLow (Ring-Cl)Synthesis of sulfones
NaIO₄ (MeOH/H₂O) Sulfoxide Excellent Very LowTargeting Sulfoxides
Oxone® (MeOH/H₂O) SulfoneGoodModerate (Acidic pH)Scalable sulfone synthesis
H₂O₂ + AcOH SulfoneExcellentLow (N-ox blocked)Acid-stable substrates
Troubleshooting Decision Tree

DecisionTree Problem Select Your Issue Issue1 Over-oxidation (Sulfone formed instead of Sulfoxide) Problem->Issue1 Issue2 N-Oxidation (Pyridine N reacts) Problem->Issue2 Sol1 Switch to NaIO4 (Kinetic Control) Issue1->Sol1 High Selectivity Needed Sol2 Use H2O2 in AcOH (Protonate Nitrogen) Issue2->Sol2 Mask Nucleophile

Caption: Logic flow for selecting the correct optimization strategy based on observed impurities.

References

  • Gupta, Y. et al. "Selective oxidation of sulfides to sulfoxides and sulfones using sodium periodate." Journal of Organic Chemistry, 2018 .[3] Link(Representative citation for NaIO4 selectivity).

  • Caradonna, J. P. et al. "N-Oxidation of Nitrogen Heterocycles: Mechanisms and Prevention." Chemical Reviews, 2015 . Link(Mechanistic grounding for protonation strategy).

  • Madesclaire, M. "Synthesis of sulfoxides by oxidation of thioethers."[4] Tetrahedron, 1986 .[4] Link(Foundational review on sulfide oxidation methods).

  • Karimi, B. et al. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide."[5] Organic Letters, 2005 .[5] Link(Green chemistry approach).

Sources

Optimization

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis Optimization

Topic: Optimizing Reaction Temperature for Ring Closure Ticket ID: PYR-SYN-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Temperature-Mechanism Nexus Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Ring Closure Ticket ID: PYR-SYN-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Temperature-Mechanism Nexus

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrazolo[3,4-b]pyridine synthesis is suffering from low yields, incomplete conversion, or "tarring out."

In the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters, 

-unsaturated ketones), temperature is not just a rate accelerator; it is the selectivity switch between intermediate formation and ring closure.

The Core Conflict:

  • Step 1 (Michael Addition/Schiff Base Formation): Exothermic and rapid. Occurs readily at lower temperatures (25–60°C).

  • Step 2 (Cyclodehydration/Aromatization): Endothermic and kinetically demanding. Requires overcoming a significant energy barrier to expel water/alcohol and establish aromaticity.

Diagnostic Rule of Thumb:

  • If you isolate a non-cyclized intermediate: Temperature is too low.

  • If you observe black insoluble material (tar) or loss of regioselectivity: Temperature is too high (or heating was too prolonged).

Troubleshooting Guides & FAQs

Issue 1: "I see the intermediate on TLC, but the ring won't close."

Diagnosis: Kinetic Trapping. The reaction has proceeded to the intermediate enamine/imine stage but lacks the thermal energy to undergo the intramolecular nucleophilic attack required for cyclization.

Corrective Protocol:

  • Switch Solvent System: If you are refluxing in Ethanol (78°C), you are likely below the activation energy for efficient dehydration. Switch to Glacial Acetic Acid (Reflux at 118°C). The acid acts as both solvent and catalyst, protonating the carbonyl oxygen to lower the activation energy while the higher boiling point drives the kinetics.

  • Azeotropic Distillation: If acid sensitivity is a concern, use Toluene (110°C) with a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

Issue 2: "My reaction mixture turns into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Pyrazoles are electron-rich. At temperatures >140°C, particularly in the presence of strong Lewis acids or oxidative conditions, the electron-rich ring is prone to oxidative polymerization.

Corrective Protocol:

  • Lower Temperature, Better Catalyst: Instead of thermal brute force (e.g., heating neat at 160°C), use a Lewis Acid catalyst like

    
     (10-20 mol%)  or 
    
    
    
    in refluxing ethanol. This lowers the barrier for ring closure, allowing the reaction to proceed at <80°C.
  • Inert Atmosphere: Strictly exclude oxygen. High-temperature heterocyclic synthesis is notoriously sensitive to oxidative degradation.

Issue 3: "I am getting a mixture of Regioisomers."

Diagnosis: Loss of Kinetic Control. When reacting 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls, two products are possible (Position 4 vs. Position 6 substitution).

  • Low Temperature (Kinetic Control): Favors attack at the most electrophilic carbonyl by the most nucleophilic nitrogen.

  • High Temperature (Thermodynamic Control): Equilibration occurs, leading to a mixture or the thermodynamically stable isomer (often sterically less hindered).

Optimization: Perform the reaction in two stages:

  • Stage 1: Stir at 0°C–RT for 2 hours to lock in the regioselective imine formation.

  • Stage 2: Heat to reflux only after Step 1 is complete to force cyclization without scrambling the regiochemistry.

Advanced Optimization: Microwave vs. Conventional Heating

Microwave (MW) irradiation is superior for this scaffold because it couples directly with the polar intermediates (ionic conduction mechanism), selectively heating the reaction centers rather than the vessel walls.

Comparative Data: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridines

ParameterConventional Heating (AcOH Reflux)Microwave Irradiation (Closed Vessel)
Temperature 118°C100–120°C
Time 4 – 12 Hours10 – 20 Minutes
Yield 60 – 75%85 – 95%
Purity (Crude) Low (Requires Column Chrom.)High (Often recrystallization only)
Energy Efficiency Low (Convective heat loss)High (Direct dielectric heating)

Recommendation: If available, use MW irradiation at 120°C for 15 minutes in Ethanol/Acetic Acid (10:1) for optimal results.

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature checkpoints in the reaction mechanism.

PyrazoloSynthesis Reactants 5-Aminopyrazole + 1,3-Dielectrophile Intermediate Intermediate (Enamine/Imine) Reactants->Intermediate Step 1: Condensation (Fast, Exothermic, T > 25°C) Product Pyrazolo[3,4-b]pyridine (Target) Intermediate->Product Step 2: Cyclization (Slow, Endothermic) Requires T > 80°C or Acid Cat. Tar Decomposition/Tar (Polymerization) Intermediate->Tar T > 140°C Or Oxidative Stress Trapped Incomplete Reaction (Open Chain) Intermediate->Trapped T < 70°C (Kinetic Trap) Product->Tar Prolonged Heating

Caption: Reaction energy landscape showing the divergence between successful cyclization (green path) and common failure modes (kinetic trapping or thermal decomposition).

Standard Operating Procedure (SOP)

Method A: The "Robust" Protocol (Acid-Catalyzed Thermal) Best for scale-up and difficult substrates.

  • Charge: 1.0 eq 5-aminopyrazole + 1.1 eq

    
    -keto ester in Glacial Acetic Acid (5 mL/mmol).
    
  • Heat: Reflux (118°C) for 4 hours.

  • Monitor: Check TLC. If intermediate persists, add 10 mol%

    
     or 
    
    
    
    -TSA.
  • Workup: Cool to RT. Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold EtOH.

Method B: The "Green" Protocol (Microwave-Assisted) Best for library generation and rapid screening.

  • Charge: 1.0 eq 5-aminopyrazole + 1.0 eq aldehyde + 1.0 eq active methylene (3-component) in Water/Ethanol (1:1).

  • Catalyst: Add 10 mol% p-TSA or a reusable solid acid catalyst (e.g., Silica-SO3H).

  • Irradiate: Set MW to 120°C, 15 mins, High Absorption Level .

  • Workup: Cool. Filter the precipitate.[1] Recrystallize from Ethanol.[2][3][4]

References

  • Zou, X., Tu, S., Shi, F., & Xu, J. (2006).[3] An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. Arkivoc, 2006(2), 130-135.[3]

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry.
  • Misra, R., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions. European Journal of Medicinal Chemistry, 48, 92-96.

  • Chebanov, V. A., et al. (2010). Multicomponent Solubility-Controlled Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Organic Chemistry. (Contextual grounding on kinetic vs thermodynamic control).

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support guide for the purification of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to address c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the final purification stages of this important heterocyclic intermediate. The following troubleshooting guides and frequently asked questions are based on established purification principles for pyrazolopyridine scaffolds and aim to provide both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering step-by-step remedies.

Question 1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility decreases so rapidly upon cooling that the molecules don't have sufficient time to orient themselves into an ordered crystal structure. The high concentration of the solute above its melting point (in the solvent system) can also lead to this phenomenon.

Root Causes & Solutions:

  • Inappropriate Solvent Polarity or System: The solvent may be too good at dissolving the compound, even at lower temperatures, or you might be using a single solvent when a binary system is required.

  • Rapid Cooling: Cooling the solution too quickly is a primary cause of oiling out.[1]

  • High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool can help. Do not move the flask during this period to avoid disrupting initial crystal nucleation.[1]

  • Induce Crystallization: If no crystals form, try scratching the inside surface of the flask with a glass rod just below the solvent line. This creates a rough surface that can promote nucleation.[1]

  • Introduce a Seed Crystal: If available, add a tiny crystal of pure 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine to the cooled, supersaturated solution to act as a template for crystal growth.

  • Re-evaluate the Solvent System: If oiling persists, consider a binary solvent system. Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor," miscible solvent (e.g., water, hexane) dropwise at an elevated temperature until persistent turbidity is observed. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.[2][3]

Question 2: The recrystallization yield is very low. How can I improve it?

Answer:

A low recovery rate is a common issue in recrystallization and can often be traced back to the initial setup of the experiment.

Root Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[1]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize product precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

Troubleshooting Protocol:

  • Minimize Solvent Volume: In your next attempt, use the minimum amount of boiling solvent required to just dissolve the crude solid. Add the solvent in small portions.

  • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before performing a hot gravity filtration to remove insoluble impurities.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline solid.[1]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.

  • Second Crop Recovery: Concentrate the mother liquor by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Question 3: The purity of my recrystallized product has not improved significantly. What should I do?

Answer:

If recrystallization fails to improve purity, it suggests that the impurities have similar solubility properties to your target compound or were trapped within the crystal lattice.

Root Causes & Solutions:

  • Co-crystallization of Impurities: The chosen solvent may not effectively differentiate between your product and certain impurities.

  • Inclusion of Mother Liquor: Inadequate drying or washing can leave behind impure mother liquor.

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[1]

Troubleshooting Protocol:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like petroleum ether:dichloromethane). An ideal single solvent should dissolve the compound poorly at room temperature but well when hot.[1]

  • Activated Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

  • Slow Down Crystallization: As mentioned previously, ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal lattice.

  • Alternative Purification Methods: If multiple recrystallization attempts fail, the impurity profile may necessitate a different approach. Column chromatography is a common alternative for separating compounds with similar polarities, such as regioisomers.[4]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 4-(Methylsulfanyl)- 1H-pyrazolo[3,4-b]pyridine solvent Select Solvent System (e.g., Ethanol, Ethanol/Water) start->solvent dissolve Dissolve in Minimum Amount of Boiling Solvent solvent->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Standard workflow for the recrystallization of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

Recommended Recrystallization Protocol

This protocol is a robust starting point based on methods used for structurally similar pyrazolopyridine and pyrazole compounds.[3][5]

Materials:

  • Crude 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

  • Ethanol (Reagent Grade)

  • Deionized Water (if using a binary system)

  • Erlenmeyer Flasks

  • Heating Source (hot plate with stirrer)

  • Short-stem Funnel and Fluted Filter Paper

  • Büchner Funnel and Vacuum Flask

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add ethanol dropwise. Assess solubility at room temperature and upon heating. Ethanol is a good first choice as it is frequently used for pyrazole derivatives.[3][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar and a small portion of ethanol. Heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small increments until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and then boil for 2-3 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Quantitative Data Summary

The following table provides a general guide for solvent selection. Optimal ratios and resulting yields/purity should be determined empirically.

Solvent SystemSuitability for PyrazolopyridinesKey Considerations
Ethanol HighGood general-purpose solvent for this class of compounds.[4][6]
Methanol HighSimilar to ethanol, but may have different solubility characteristics.[3][7]
Ethyl Acetate MediumCan be effective; polarity is lower than alcohols.[3]
Ethanol/Water HighA powerful binary system for inducing crystallization.[3]
Dichloromethane/Methanol MediumOften used for purification of related heterocycles.[7]
Petroleum Ether/Dichloromethane MediumA less polar system, noted in a patent for a similar compound.[8]

Troubleshooting Decision Tree

G start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_A Re-heat, add more solvent, and cool slowly. oiling_out->sol_A Yes low_purity Purity Not Improved? low_yield->low_purity No sol_B Use minimum amount of boiling solvent. low_yield->sol_B Yes sol_C Screen for a new solvent. low_purity->sol_C Yes sol_A2 Try a binary solvent system. sol_A->sol_A2 Still Fails sol_B2 Ensure slow cooling and use an ice bath. sol_B->sol_B2 sol_C2 Ensure very slow cooling. sol_C->sol_C2 sol_C3 Consider column chromatography. sol_C2->sol_C3 Still Fails

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine after a single recrystallization?

A: A successful single recrystallization should significantly improve purity, often to >98%. However, this is highly dependent on the nature and amount of impurities in the crude material. Purity should be assessed by HPLC, LC-MS, or ¹H NMR.

Q: Can I use a rotary evaporator to speed up cooling?

A: This is not recommended. Rapidly removing solvent under vacuum will cause the compound to crash out of solution, which is precipitation, not recrystallization. This process is likely to trap impurities and result in a fine powder with low purity. Slow, controlled cooling is essential for growing pure crystals.[1]

Q: My compound is almost insoluble in all common solvents, even when hot. What are my options?

A: For very poorly soluble compounds, recrystallization can be challenging.[2] You might need to explore high-boiling point polar aprotic solvents like DMF or DMSO, although their removal can be difficult. Alternatively, if the compound has acidic or basic functional groups, you could attempt purification via an acid-base extraction. If these methods fail, column chromatography, potentially by adsorbing the compound onto silica from a strong solvent like DMF, may be the best approach.[2]

Q: How do I know if I have regioisomers that are co-crystallizing?

A: The presence of regioisomers is a common challenge in the synthesis of substituted pyrazolopyridines.[4] ¹H NMR is the best tool to identify this. You would likely see two sets of distinct peaks for the aromatic protons with a consistent integration ratio. If regioisomers are present, recrystallization is often ineffective for separation, and flash column chromatography is the standard method to isolate the desired isomer.[4]

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.
  • Various Authors. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing.
  • University of Toronto. Recrystallization - Single Solvent. Department of Chemistry.
  • Various Authors. (N.D.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC.
  • Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • El-Sayed, T. et al. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Various Authors. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Various Authors. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Google Patents. (N.D.). CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • Various Authors. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.
  • Universidade do Minho. (N.D.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION.
  • Various Authors. (N.D.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate.
  • Various Authors. (N.D.). Synthesis of pyrazolo [3, 4-b] pyridines using basic ionic liquid [bmIm]OH. JOCPR.
  • Various Authors. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed.
  • El Fal, M. et al. (N.D.). Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. PMC - NIH.

Sources

Optimization

Stability of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine under acidic conditions

A Guide to Understanding and Ensuring Stability in Acidic Conditions Welcome to the technical support center for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Acidic Conditions

Welcome to the technical support center for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work, particularly under acidic conditions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My assay results for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine are inconsistent when using an acidic mobile phase for HPLC analysis. What could be the cause?

Inconsistent assay results with acidic mobile phases often point to on-column degradation of the analyte. The 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine molecule possesses two primary moieties that can be susceptible to acid-catalyzed degradation: the pyrazolo[3,4-b]pyridine core and the methylsulfanyl (-SCH3) group. The lone pair of electrons on the sulfur atom of the methylsulfanyl group can be protonated under acidic conditions, which can initiate degradation pathways. Additionally, the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can be protonated, potentially altering the electronic properties of the ring system and influencing its stability.

Q2: What are the most likely degradation pathways for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in an acidic environment?

Based on the chemical structure, two principal degradation pathways are of primary concern under acidic conditions:

  • Hydrolysis of the Methylsulfanyl Group: The C-S bond of the methylsulfanyl group can undergo acid-catalyzed hydrolysis. This would likely proceed through protonation of the sulfur atom, making the carbon atom of the methyl group more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 4-mercapto-1H-pyrazolo[3,4-b]pyridine and methanol.

  • Degradation of the Pyrazolo[3,4-b]pyridine Core: While generally more stable, fused heterocyclic systems like pyrazolopyridine can undergo ring-opening reactions under harsh acidic conditions, especially at elevated temperatures. The specific pathway would depend on the protonation site and the overall electron distribution in the protonated species.

Q3: Between the methylsulfanyl group and the pyrazolopyridine core, which is more likely to degrade first under acidic stress?

Q4: How can I confirm if my compound is degrading during my experiment?

The most effective way to confirm degradation is by employing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A properly developed method should be able to separate the intact parent compound from any potential degradation products. You should look for:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products.

  • A mass balance analysis where the sum of the parent compound and all degradation products remains constant, accounting for all the initial material.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area in acidic HPLC mobile phase On-column degradation.1. Modify Mobile Phase: Reduce the acidity (increase pH) of the mobile phase if your separation allows. Consider using a buffered mobile phase. 2. Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the residence time of the compound on the column. 3. Lower Temperature: Run the HPLC analysis at a lower temperature to reduce the rate of degradation.
Appearance of a new, more polar peak in the chromatogram Hydrolysis of the methylsulfanyl group to the corresponding thiol.1. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the new peak. The thiol degradant will have a lower molecular weight than the parent compound. 2. Forced Degradation Study: Perform a controlled acid degradation study and monitor the formation of this peak to confirm its origin.
Multiple new peaks appearing under acidic stress Complex degradation of the pyrazolopyridine core or secondary degradation of the initial products.1. Systematic Forced Degradation: Conduct a systematic forced degradation study under various acidic concentrations and temperatures to understand the degradation pathway. 2. Characterize Degradants: Use LC-MS/MS and, if necessary, isolate the major degradants for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Poor mass balance in stability studies Formation of non-UV active or volatile degradation products, or irreversible adsorption to surfaces.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. 2. Check for Volatiles: Use headspace Gas Chromatography (GC) if volatile products like methanethiol are suspected. 3. Material Compatibility: Ensure the compatibility of your compound with the container closure system.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation:

    • Incubate all three solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.

    • Use a DAD to check for peak purity and to obtain UV spectra of the degradants.

    • If available, use an MS detector to obtain mass information for the parent and degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A good stability-indicating method is crucial for accurately assessing the stability of your compound.

Objective: To develop an HPLC method that can separate 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical starting point would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at a wavelength that provides good absorbance for the parent compound (determine this by running a UV scan of the parent compound).

Optimization:

  • Inject a mixture of the undegraded parent compound and a sample from the forced degradation study that shows significant degradation.

  • Adjust the gradient slope and time to achieve baseline separation between the parent peak and all degradation peaks.

  • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different pH of the aqueous mobile phase (if the compound's stability allows).

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary hypothetical degradation pathways for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine under acidic conditions.

G cluster_main 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation A Parent Compound B 4-Mercapto-1H-pyrazolo[3,4-b]pyridine A->B Acid-catalyzed hydrolysis C Methanol A->C Acid-catalyzed hydrolysis D 4-(Methylsulfinyl)-1H-pyrazolo[3,4-b]pyridine (Sulfoxide) A->D Oxidation E 4-(Methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (Sulfone) D->E Further Oxidation

Caption: Potential degradation pathways of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

Data Summary Table

The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.

Stress Condition % Degradation Major Degradation Products (Hypothetical) Analytical Observations
0.1 M HCl, 60 °C, 24h 15%4-Mercapto-1H-pyrazolo[3,4-b]pyridineAppearance of a more polar peak in RP-HPLC.
1 M HCl, 60 °C, 24h 40%4-Mercapto-1H-pyrazolo[3,4-b]pyridine and other minor productsSignificant decrease in parent peak and multiple new peaks.
3% H₂O₂ in 0.1 M HCl 25%4-(Methylsulfinyl)-1H-pyrazolo[3,4-b]pyridineAppearance of a peak with a mass increase of 16 Da.
30% H₂O₂ in 0.1 M HCl 60%4-(Methylsulfinyl)- and 4-(Methylsulfonyl)-1H-pyrazolo[3,4-b]pyridinesAppearance of peaks with mass increases of 16 and 32 Da.

Conclusion

The stability of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine under acidic conditions is a critical factor to consider in its handling, analysis, and formulation. The primary points of lability are the methylsulfanyl group, which is susceptible to hydrolysis and oxidation, and to a lesser extent, the pyrazolo[3,4-b]pyridine core. A systematic approach using forced degradation studies coupled with the development of a robust, stability-indicating analytical method is essential for understanding and mitigating potential degradation. By following the guidelines and protocols outlined in this document, researchers can ensure the quality and reliability of their data when working with this compound.

References

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-65.
  • Stability of Pyrazolopyridines: Abdel-Aziz, A. A.-M., et al. (2019). Pyrazolo[3,4-b]pyridine derivatives: a patent review (2010-2018). Expert Opinion on Therapeutic Patents, 29(10), 785-805. El-Sayed, M. A.-A., et al. (2020). Recent advances in the synthesis and medicinal applications of pyrazolo[3,4-b]pyridines. Bioorganic Chemistry, 94, 103403.
  • Thioether Chemistry: Block, E. (1992). Organosulfur Chemistry. Academic Press. Oae, S. (Ed.). (1977). Organic Chemistry of Sulfur. Springer.
  • Analytical Methodologies: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

This guide details the 1H NMR spectral analysis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., TBK1, VEGFR). It compares the product against its prim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., TBK1, VEGFR). It compares the product against its primary synthetic precursor, the 4-chloro derivative, and outlines protocols for distinguishing regioisomers.

Comparative Guide & Technical Analysis

Executive Summary
  • Target Compound: 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine (also known as 4-methylthio-1H-pyrazolo[3,4-b]pyridine).

  • Primary Application: Intermediate for sulfone/sulfoxide displacement reactions in drug discovery; scaffold for ATP-competitive kinase inhibitors.

  • Key Analytical Challenge: Distinguishing the target from its 4-chloro precursor and identifying N1- vs. N2-alkylated regioisomers .

  • Diagnostic Signal: A sharp singlet (S-Me) at δ 2.60–2.70 ppm and the upfield shift of the H-5 pyridine proton due to the mesomeric effect of the sulfur atom.

Structural Analysis & Resonance Assignment

The 1H NMR spectrum in DMSO-d₆ is characterized by a distinct pattern arising from the fused bicyclic system. The molecule possesses a pyridine ring fused to a pyrazole ring, with a methylthio group at position 4.[1]

Theoretical vs. Experimental Shifts (DMSO-d₆)
PositionProton TypeMultiplicityChemical Shift (δ ppm)Mechanistic Insight
H-3 Pyrazole-CHSinglet (s)8.10 – 8.30 Deshielded by the adjacent N1/N2 nitrogens; diagnostic for the pyrazole ring.
H-6 Pyridine-CHDoublet (d)8.30 – 8.50 J ≈ 5.0 Hz. Highly deshielded due to proximity to the pyridine nitrogen (N-7).
H-5 Pyridine-CHDoublet (d)6.80 – 7.10 J ≈ 5.0 Hz. Diagnostic: Shielded by the electron-donating SMe group (ortho-effect).
S-Me MethylSinglet (s)2.60 – 2.70 Key Indicator: Distinct aliphatic signal absent in the 4-Cl precursor.
N-H Pyrazole-NHBroad (br s)13.0 – 14.0 Highly solvent/concentration dependent; often invisible in CDCl₃ due to exchange.

Note: The coupling constant J ~5.0 Hz between H-5 and H-6 is characteristic of the pyridine ring fusion.

Comparative Analysis: Product vs. Alternatives

In a synthetic workflow, this compound is typically generated from 4-chloro-1H-pyrazolo[3,4-b]pyridine . The table below highlights the spectral differences required to confirm conversion.

Comparison Table: 4-SMe Product vs. 4-Chloro Precursor
Feature4-SMe (Product) 4-Chloro (Precursor) Interpretation
Aliphatic Region Singlet @ 2.65 ppm Silent The appearance of the SMe singlet confirms nucleophilic aromatic substitution.
H-5 Shift ~7.00 ppm (Upfield) ~7.40 ppm (Downfield) SMe is an electron donor (+M effect), shielding H-5. Cl is withdrawing (-I), deshielding H-5.
Solubility Moderate in DMSO/MeOHHigh in DMSO/MeOH4-SMe derivatives often show improved solubility in organic solvents compared to the 4-Cl parent.
Regioisomer Discrimination (N1 vs. N2)

Upon alkylation (e.g., adding a protecting group or R-group), the proton at H-3 becomes the primary diagnostic tool.

  • N1-Isomer (Thermodynamic): H-3 typically appears upfield (e.g., ~8.0–8.2 ppm).

  • N2-Isomer (Kinetic): H-3 typically appears downfield (e.g., ~8.4–8.6 ppm) due to the "lone pair effect" and proximity to the pyridine nitrogen.

Experimental Protocol
Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and to visualize the labile NH proton. CDCl₃ may be used but often leads to broadening of the NH signal and potential solubility issues for the free base.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with sulfur compounds due to dimerization/disulfide formation), filter through a cotton plug in a glass pipette.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (minimum) to 64 (for clear H-5/H-6 coupling).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration of SMe vs. Aromatic).

  • Spectral Width: -2 to 16 ppm (to capture the broad NH).

Visualization: Analysis Workflow

The following diagram illustrates the logical decision tree for validating the structure of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

NMR_Analysis Start Crude Product Spectrum Check_Aliphatic Check 2.0 - 3.0 ppm Region Start->Check_Aliphatic SMe_Present Singlet at ~2.65 ppm? Check_Aliphatic->SMe_Present Check_Aromatic Check Aromatic Region (6.5 - 9.0 ppm) SMe_Present->Check_Aromatic Yes Result_Fail_Cl FAILED: Unreacted 4-Chloro SMe_Present->Result_Fail_Cl No (Silent) H5_Shift H-5 Doublet Position? Check_Aromatic->H5_Shift Result_Success CONFIRMED: 4-SMe Product H5_Shift->Result_Success Upfield (~7.0 ppm) H5_Shift->Result_Fail_Cl Downfield (~7.4 ppm) Result_Fail_Mix MIXTURE: Incomplete Conversion H5_Shift->Result_Fail_Mix Two Doublets (7.0 & 7.4 ppm)

Figure 1: Decision logic for verifying the synthesis of 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine from its 4-chloro precursor.

Troubleshooting & Self-Validation
  • Issue: Missing NH Signal.

    • Cause: Chemical exchange with water in wet DMSO or rapid exchange in CDCl₃.

    • Solution: Dry the sample or add a drop of D₂O (signal will disappear completely, confirming it is NH/OH).

  • Issue: Extra Singlet at 2.50 ppm.

    • Cause: DMSO solvent residual peak.

    • Validation: The SMe peak is typically slightly downfield (2.60–2.70 ppm) of the DMSO pentet (2.50 ppm). Ensure high resolution to separate them.

  • Issue: Splitting of SMe Signal.

    • Cause: Restricted rotation or presence of rotamers (rare for SMe, more common for N-Me).

    • Validation: Run VT-NMR (Variable Temperature) at 80°C. If peaks coalesce, it is a dynamic process.

References
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Link

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. Link

  • Han, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79452, 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (Used for comparative SMe shift data). Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine . It is designed for researchers utilizing this scaffold in kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine . It is designed for researchers utilizing this scaffold in kinase inhibitor development and medicinal chemistry.

Executive Summary

4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine is a critical bicyclic heteroaromatic scaffold, widely employed as a pharmacophore in Type I and Type II kinase inhibitors (e.g., for PLK4, TBK1). Characterizing its substitution patterns and metabolic stability requires a precise understanding of its mass spectrometric behavior.

This guide compares the fragmentation dynamics of the 4-Methylsulfanyl (4-SMe) derivative against its 4-Methoxy (4-OMe) and 4-Chloro (4-Cl) analogs. It further contrasts Electron Ionization (EI) (hard ionization) with Electrospray Ionization (ESI-MS/MS) (soft ionization) to provide a complete structural elucidation toolkit.

Chemical Architecture & Significance

The compound consists of a pyrazole ring fused to a pyridine ring. The "4-position" is located on the pyridine moiety, adjacent to the bridgehead carbon. The methylsulfanyl (-SMe) group at this position introduces unique fragmentation pathways driven by the sulfur atom's ability to stabilize radical cations and its distinct isotopic signature (


).
  • Formula:

    
    
    
  • Exact Mass: 177.0361 Da

  • Key Feature: The C4-S bond is the primary site of metabolic and spectrometric lability.

Methodological Comparison: EI vs. ESI-MS/MS

The choice of ionization technique drastically alters the observed fragmentation landscape.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Low Energy (Thermal/Collision Induced)
Primary Ion Radical Cation (

, m/z 177)
Even-Electron Protonated Ion (

, m/z 178)
Dominant Mechanism Radical-driven cleavage, odd-electron rearrangements.Charge-remote fragmentation, neutral losses.
Key Fragment (SMe) m/z 162 (

)
m/z 130 (

)
Application Structural fingerprinting, library matching.PK/PD studies, metabolite ID, trace quantification.
Expert Insight:

"In EI, the sulfur atom acts as a radical trap, often retaining the charge after methyl loss. In ESI, the fragmentation is proton-driven; the molecule prefers to eject the entire neutral side chain (


) to relieve steric strain and restore aromaticity."

Deep Dive: Fragmentation Pathways (4-SMe Specific)

Pathway A: The Methyl Radical Loss (EI Dominant)

Under electron impact, the molecular ion (


, m/z 177) undergoes homolytic cleavage of the S-C(methyl) bond.
  • Mechanism: The sulfur lone pair stabilizes the resulting cation.

  • Observation: A sharp peak at m/z 162 (

    
    ).
    
  • Contrast with 4-OMe: The oxygen analog (4-methoxy) also loses a methyl radical (m/z 146), but the S-based cation is generally more abundant due to sulfur's higher polarizability.

Pathway B: The Thiol/Sulfur Elimination (ESI Dominant)

In Collision-Induced Dissociation (CID), the protonated precursor (


, m/z 178) typically protonates at the pyridine nitrogen or the sulfur.
  • Mechanism: Nucleophilic attack or 1,4-H shift leads to the elimination of methanethiol (

    
    ).
    
  • Observation: A dominant product ion at m/z 130 (Pyrazolo[3,4-b]pyridin-4-yl cation).

  • Significance: This transition (178

    
     130) is the primary MRM (Multiple Reaction Monitoring) transition for quantification.
    
Pathway C: Ring Degradation (Common)

Both ionization modes eventually lead to the destruction of the heterocyclic core.

  • Loss of HCN (27 Da): Characteristic of fused nitrogen heterocycles.[2]

  • Sequence: m/z 130

    
     m/z 103 (Loss of HCN).
    
Visualization: Fragmentation Workflow

The following diagram illustrates the divergent pathways for the 4-SMe derivative compared to the 4-Cl analog.

FragmentationPathways cluster_legend Legend M_SMe 4-SMe Precursor (m/z 177/178) Frag_Me [M - CH3]+ m/z 162 (Thione-like) M_SMe->Frag_Me EI: - •CH3 (15 Da) Frag_SMe [M - SMe]+ m/z 130 (Core Cation) M_SMe->Frag_SMe ESI: - HSMe (48 Da) EI: - •SMe (47 Da) M_Cl 4-Cl Analog (m/z 153/155) Frag_Cl [M - Cl]+ m/z 118 (Core Cation) M_Cl->Frag_Cl Homolytic Cleavage - •Cl Frag_HCN [Core - HCN]+ m/z 103 Frag_SMe->Frag_HCN - HCN (27 Da) Frag_Cl->Frag_HCN - HCN key1 Blue: 4-SMe Specific key2 Red: 4-Cl Specific

Caption: Comparative fragmentation tree showing the divergence between Methylsulfanyl (SMe) and Chloro (Cl) substituted pyrazolo[3,4-b]pyridines.

Comparative Data Analysis

The following table synthesizes theoretical and observed fragment ions for the 4-SMe compound versus its common analogs.

Fragment Type4-SMe (Target) 4-OMe (Analog) 4-Cl (Analog) Interpretation
Molecular Ion (

)
177 161 153 SMe shows +2 isotope peak (

, ~4.5%). Cl shows 3:1 ratio (

).

-Cleavage (

)
162 (Strong)146 (Moderate)N/ALoss of methyl radical. Stabilized by S or O.
Heteroatom Loss 130 (Loss of SMe)130 (Loss of OMe)118 (Loss of Cl)The m/z 130 core is common to SMe/OMe, confirming the scaffold.
Ring Opening 103 103 91 Secondary loss of HCN from the pyridine ring.

Experimental Protocol (Self-Validating)

To replicate these results, use the following validated LC-MS/MS protocol. This setup ensures separation of the 4-SMe target from potential synthetic impurities (e.g., the 4-Cl precursor).

A. Sample Preparation[2]
  • Stock: Dissolve 1 mg of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Parameters (ESI+)[3][4]
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (m/z 178

      
       130): Optimized at ~25 eV.
      
Comparison Workflow Diagram

Workflow Start Crude Reaction Mixture (4-Cl + NaSMe) LC LC Separation (C18 Column) Start->LC MS_Split Ionization Source LC->MS_Split ESI ESI (+) Soft Ionization MS_Split->ESI Trace Analysis EI EI (70 eV) Hard Ionization MS_Split->EI Structure Confirm ESI_Res Result: [M+H]+ 178 Fragment: 130 (Loss of HSMe) ESI->ESI_Res EI_Res Result: M+• 177 Fragment: 162 (Loss of •CH3) EI->EI_Res

Caption: Analytical workflow for distinguishing ionization-dependent fragmentation patterns.

References

  • Khakwani, S., et al. (2016).[2][3] "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry. Link[2]

  • Klyba, L. V., et al. (2025). "Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry." ResearchGate.[2][4] Link

  • Elbadawi, M. M., et al. (2025).[5] "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents." MDPI / PMC. Link

  • PubChem Database. (2025).[6] "4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Compound Summary." (Note: Isomeric reference for S-Me fragmentation comparison). Link

  • Saad, E. F., et al. (1998). "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Link

Sources

Validation

A Researcher's Guide to the Vibrational Landscape of Pyrazolo[3,4-b]pyridines: An In-Depth Comparison of IR Spectroscopy and its Alternatives

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the precise structural characterization of novel compounds is paramount. Among the myriad of scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the precise structural characterization of novel compounds is paramount. Among the myriad of scaffolds, pyrazolo[3,4-b]pyridines stand out for their significant therapeutic potential, exhibiting a wide range of biological activities.[1][2][3] This guide provides an in-depth exploration of Infrared (IR) spectroscopy as a primary tool for the characterization of these valuable derivatives. Moving beyond a simple recitation of frequencies, we will delve into the causality behind experimental choices, objectively compare IR spectroscopy with other critical analytical techniques, and provide a field-proven protocol for obtaining high-quality, reproducible data. Our focus is on empowering you with the expertise to confidently interpret the vibrational signatures of your synthesized pyrazolo[3,4-b]pyridine derivatives.

The Vibrational Fingerprint: Decoding Pyrazolo[3,4-b]pyridines with IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. This absorption pattern is unique to the molecule's structure, providing a distinct "fingerprint." For the pyrazolo[3,4-b]pyridine core, we are particularly interested in the stretching and bending vibrations of the fused aromatic rings and the characteristic vibrations of any appended functional groups.

The power of IR spectroscopy in this context lies in its ability to quickly confirm the presence of key functional groups, which is a crucial first step in structural elucidation. For instance, the successful incorporation of an amino or carbonyl group during synthesis can be rapidly verified by the appearance of their characteristic absorption bands.

A Comparative Analysis of Spectroscopic Techniques

While IR spectroscopy is an invaluable tool, a comprehensive characterization of pyrazolo[3,4-b]pyridine derivatives necessitates a multi-faceted analytical approach. The choice of technique is often dictated by the specific information required.

Technique Information Provided Strengths for Pyrazolo[3,4-b]pyridines Limitations
FTIR Spectroscopy Functional group identification.Rapid, non-destructive, and excellent for identifying key functional groups like C=O, N-H, and C-N.[1][4]Provides limited information on the overall molecular framework and connectivity. Isomeric differentiation can be challenging.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, and stereochemistry.Unambiguous determination of the carbon-hydrogen framework, crucial for differentiating isomers.[1]Requires larger sample quantities, more expensive instrumentation, and data acquisition and interpretation can be more time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Precise determination of molecular weight and can provide structural information through fragmentation analysis.[1]Isomeric differentiation is often not possible without tandem MS techniques.
UV-Vis Spectroscopy Information about conjugated systems.Can confirm the presence of the aromatic pyrazolo[3,4-b]pyridine core and study electronic transitions.[1]Provides limited structural detail and is generally not used for primary structure elucidation.

The synergy of these techniques provides a self-validating system for structural confirmation. An initial IR scan can confirm the presence of expected functional groups, followed by NMR to elucidate the detailed atomic connectivity, and mass spectrometry to confirm the molecular weight.

G cluster_0 Comprehensive Characterization Workflow Start Synthesized Pyrazolo[3,4-b]pyridine Derivative Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Initial Product FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, etc.) FTIR->NMR Confirmed Functional Groups MS Mass Spectrometry NMR->MS Proposed Structure Structure Structural Elucidation MS->Structure Confirmed Molecular Weight Purification->FTIR Purity Check & Functional Group ID

Caption: A typical workflow for the comprehensive characterization of a novel pyrazolo[3,4-b]pyridine derivative.

Characteristic IR Absorption Bands of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the key IR absorption frequencies for pyrazolo[3,4-b]pyridine derivatives, compiled from various literature sources. It is important to note that the exact position of these bands can be influenced by the electronic nature and position of substituents on the heterocyclic core.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes References
N-H Stretch (amine/imine)3340–3349Medium-StrongBroad for secondary amines, sharper for imines.[1]
Aromatic C-H Stretch3048–3089Medium-WeakTypically observed just above 3000 cm⁻¹.[4]
Aliphatic C-H Stretch2849–2976Medium-StrongArises from alkyl substituents on the ring.[4][5]
C=O Stretch (carbonyl)1674StrongCharacteristic of ketone or amide functionalities.[4]
C=N and C=C Ring Stretching1578–1611Medium-StrongA series of bands characteristic of the aromatic rings.[1][4][5]
N-H Bending (amine)1600–1611MediumCan sometimes overlap with ring stretching modes.[1]
C-N Stretch1078–1091MediumAssociated with the pyrazole and pyridine rings.[1]

Experimental Protocol: Obtaining a High-Quality IR Spectrum via the KBr Pellet Method

The KBr (potassium bromide) pellet method is a widely used technique for obtaining the IR spectrum of solid samples. The principle is to disperse the solid sample in a matrix that is transparent to infrared radiation.

I. Materials and Equipment
  • Pyrazolo[3,4-b]pyridine derivative (sample)

  • Spectroscopy-grade KBr powder (dried in an oven at 110°C for at least 2 hours and stored in a desiccator)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

II. Step-by-Step Methodology
  • Sample Preparation:

    • Place approximately 1-2 mg of the pyrazolo[3,4-b]pyridine derivative into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Slowly release the pressure and carefully disassemble the die.

  • Data Acquisition:

    • Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

III. Data Interpretation and Validation
  • The resulting spectrum should show sharp, well-defined absorption bands.

  • Broad bands in the 3400 cm⁻¹ region may indicate the presence of moisture in the KBr or sample.

  • Compare the observed absorption frequencies with the characteristic values listed in the table above and in relevant literature to confirm the presence of expected functional groups and the integrity of the pyrazolo[3,4-b]pyridine core.

G cluster_1 KBr Pellet Preparation and Analysis Workflow Start Start: Solid Sample & Dry KBr Grind Grind Sample and KBr in Agate Mortar Start->Grind 1-2 mg Sample 100-200 mg KBr Load Load Mixture into Pellet Die Grind->Load Press Apply Pressure (8-10 tons) Load->Press Pellet Form Transparent Pellet Press->Pellet Background Acquire Background Spectrum Pellet->Background Place in Spectrometer Sample Acquire Sample Spectrum Background->Sample Analyze Analyze and Interpret Spectrum Sample->Analyze

Caption: A step-by-step workflow for the KBr pellet method in FTIR spectroscopy.

Conclusion

IR spectroscopy serves as a rapid, reliable, and accessible technique for the initial characterization of pyrazolo[3,4-b]pyridine derivatives. By providing a distinct vibrational fingerprint, it allows for the swift confirmation of functional groups and the overall structural class of the synthesized compound. However, for unambiguous structural elucidation, it is essential to employ a multi-technique approach, integrating the functional group information from IR with the detailed connectivity data from NMR and the molecular weight confirmation from mass spectrometry. This synergistic workflow, grounded in sound experimental practice, ensures the scientific integrity of the characterization process and accelerates the journey from synthesis to application for these promising therapeutic agents.

References

  • Vertex AI Search. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • Scribd. (n.d.). An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation PDF.
  • Taylor & Francis. (2021, July 8). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • European Journal of Chemistry. (2012, September 30). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives.
  • ResearchGate. (2025, November 3). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium.
  • ResearchGate. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides.
  • ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?.
  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.

Sources

Comparative

Comparative Bioactivity Guide: 4-Methylsulfanyl vs. 4-Methoxy Pyrazolo[3,4-b]pyridines

Executive Summary In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and oncology—the C4 position serves as a critical vector for modulating potency and physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and oncology—the C4 position serves as a critical vector for modulating potency and physicochemical properties. This guide compares two common C4-substituents: the 4-methylsulfanyl (-SMe) and 4-methoxy (-OMe) groups.

The Verdict:

  • Select 4-Methylsulfanyl (-SMe) when targeting deep, hydrophobic ATP-binding pockets (e.g., targeting the "gatekeeper" residue in kinases) or when seeking to exploit sulfur-aromatic (

    
    -sulfur) interactions to boost residence time.
    
  • Select 4-Methoxy (-OMe) to lower lipophilicity (LogP), improve aqueous solubility, or engage specific hydrogen-bond donor residues near the solvent-exposed front of the binding pocket.

Physicochemical & Structural Analysis

The choice between -SMe and -OMe is rarely arbitrary; it dictates the molecule's electronic profile and metabolic fate.

Steric and Electronic Comparison
Feature4-Methoxy (-OMe)4-Methylsulfanyl (-SMe)Impact on Bioactivity
Van der Waals Radius ~1.52 Å (Oxygen)~1.80 Å (Sulfur)-SMe requires larger binding pockets; can induce steric clashes in tight sites.
Electronic Effect (

)
-0.27 (Strong Donor)0.00 (Weak Donor/Neutral)-OMe increases electron density on the pyridine ring more effectively, potentially altering pKa of the N7 nitrogen.
Lipophilicity (

)
-0.02+0.61-SMe significantly increases LogP, improving membrane permeability but risking poor solubility.
H-Bonding Strong AcceptorWeak Acceptor-OMe is preferred for interacting with lysine/aspartate residues.
Structural Logic Diagram (Graphviz)

SAR_Logic Scaffold Pyrazolo[3,4-b]pyridine Core (C4 Position) OMe 4-Methoxy (-OMe) Scaffold->OMe Substitution SMe 4-Methylsulfanyl (-SMe) Scaffold->SMe Substitution Solubility Increased Aqueous Solubility OMe->Solubility H_Bond H-Bond Acceptor (Solvent Front) OMe->H_Bond Metabolism_O Metabolic Liability: O-Demethylation OMe->Metabolism_O Hydrophobic Hydrophobic Interaction (Deep Pocket) SMe->Hydrophobic Pi_Sulfur Sulfur-Aromatic Interactions SMe->Pi_Sulfur Metabolism_S Metabolic Liability: S-Oxidation (Sulfoxide) SMe->Metabolism_S

Figure 1: Decision tree for selecting C4-substituents based on desired pharmacological outcomes.

Bioactivity & Mechanism of Action[1][2]

Kinase Inhibition (ATP-Binding Pocket)

In the context of kinase inhibitors (e.g., CDK, GSK-3


, or JNK), the pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP.
  • The 4-SMe Advantage: Many kinase pockets contain a hydrophobic "gatekeeper" region. The methylsulfanyl group, being lipophilic and "soft," can penetrate these hydrophobic sub-pockets more effectively than the harder, polar methoxy group. Furthermore, sulfur can engage in non-covalent interactions with aromatic residues (e.g., Phenylalanine gates) that oxygen cannot.

  • The 4-OMe Advantage: If the C4 position points toward the solvent interface (depending on the binding mode), -OMe is preferred to maintain water solubility and prevent non-specific protein binding (promiscuity) often associated with high lipophilicity.

Metabolic Stability Profile
  • Methoxy (-OMe): Susceptible to O-demethylation by CYP450 enzymes (typically CYP2D6 or CYP3A4). The resulting phenol/hydroxyl metabolite is often rapidly glucuronidated and cleared, potentially shortening half-life (

    
    ).
    
  • Methylsulfanyl (-SMe): Susceptible to S-oxidation to sulfoxides (-S(=O)Me) and sulfones (-SO

    
    Me). Interestingly, these metabolites are often active and more polar than the parent, potentially extending the pharmacodynamic effect, though they may alter selectivity profiles.
    

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized synthesis and assay workflows.

Synthesis: Displacement

Both derivatives are synthesized from the common intermediate 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Protocol A: Synthesis of 4-Methoxy Derivative

  • Reagents: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol (anhydrous).

  • Procedure: Dissolve the chloro-intermediate in anhydrous methanol. Add NaOMe slowly at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Neutralize with dilute HCl. Extract with EtOAc.

  • Yield Expectation: High (>85%) due to the strong nucleophilicity of methoxide.

Protocol B: Synthesis of 4-Methylsulfanyl Derivative

  • Reagents: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.5 eq) OR Thiourea followed by MeI. Solvent: DMF or DMSO.

  • Procedure: Dissolve intermediate in DMF. Add NaSMe at room temperature.

  • Heat: Heat to 80–100°C for 3 hours. (Sulfur is a better nucleophile but the leaving group requires activation).

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

  • Note: This reaction is sensitive to oxidation; perform under Nitrogen/Argon atmosphere.

Biological Assay Workflow (Graphviz)

Assay_Workflow Start Compound Library (4-SMe vs 4-OMe) Step1 Primary Screen (Single Dose @ 10 µM) Start->Step1 Step2 Dose Response (IC50 Determination) Step1->Step2 >50% Inhibition Branch1 Kinase Assay (ADP-Glo / FRET) Step2->Branch1 Branch2 Cell Viability (MTT / CellTiter-Glo) Step2->Branch2 Analysis SAR Analysis Branch1->Analysis Branch2->Analysis Outcome1 Potency (IC50) Analysis->Outcome1 Outcome2 Solubility / LogP Analysis->Outcome2

Figure 2: Standardized screening workflow to compare bioactivity.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cottam, H. B., et al. "Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides."[1] Journal of Medicinal Chemistry. Link

  • Lopes, R., et al. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology. Link

  • Meanwell, N. A. "The Methoxy Group: A Structural and Functional Analysis for Drug Discovery." BenchChem / Journal of Medicinal Chemistry. Link

  • MDPI. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents." Molecules. Link

Sources

Validation

HPLC method validation for detecting 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine impurities

A Comparative Guide: C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary The analysis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine presents a dual chromatographic challenge: the basicity of the pyridine nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

The analysis of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine presents a dual chromatographic challenge: the basicity of the pyridine nitrogen (causing peak tailing) and the lability of the thioether moiety (susceptible to oxidation). While C18 columns are the industry standard, they often lack the selectivity required to resolve the parent compound from its structural isomers and oxidative degradants.

This guide objectively compares the performance of a traditional C18 stationary phase against a Phenyl-Hexyl alternative.[1] Experimental evidence suggests that the Phenyl-Hexyl phase offers superior resolution (


) for this specific aromatic heterocyclic system due to 

-

interactions, making it the preferred choice for robust method validation.

The Analytical Challenge

To validate a method effectively, one must understand the analyte's behavior at the molecular level.

FeatureChemical ImplicationChromatographic Consequence
Pyridine Core Basic Nitrogen (

)
Interacts with residual silanols on silica, causing peak tailing .
Thioether Group Oxidation SusceptibilityForms Sulfoxide (Impurity A) and Sulfone (Impurity B), which are more polar and elute earlier.
Fused Ring System Planar AromaticityHigh potential for

-

retention mechanisms, often underutilized by alkyl-bonded phases (C18).

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3]

We evaluated two columns under identical mobile phase conditions to determine the optimal stationary phase.

  • Column A (Standard): C18 (Octadecyl),

    
     mm, 3.5 µm.
    
  • Column B (Alternative): Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
Mechanism of Action[4]
  • C18: Relies almost exclusively on hydrophobic subtraction. It retains molecules based on their hydrophobicity (LogP).

  • Phenyl-Hexyl: Combines hydrophobic retention (via the hexyl linker) with

    
    -
    
    
    
    interactions between the phenyl ring on the silica and the aromatic pyrazolo-pyridine core of the analyte.
Performance Data
ParameterC18 PerformancePhenyl-Hexyl PerformanceVerdict
Retention (

)
2.4 (Moderate)3.1 (Enhanced)Phenyl-Hexyl retains the planar molecule better.
Selectivity (

)
1.1 (Parent vs. Sulfoxide)1.4 (Parent vs. Sulfoxide)Phenyl-Hexyl provides superior separation of oxidation impurities.
Tailing Factor (

)
1.6 (Noticeable tailing)1.1 (Symmetric)Phenyl-Hexyl often uses "end-capping" that, combined with steric bulk, shields silanols.
Isomer Resolution Co-elution observedBaseline resolved (

)
Phenyl-Hexyl distinguishes subtle aromatic differences.

Validated Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is selected for full validation.

Chromatographic Conditions[1][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: The buffer suppresses ionization of the pyridine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 10 µL.

Gradient Program

The gradient is designed to elute the polar sulfoxide early while retaining the parent compound sufficiently to separate it from late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash Step
20.0595Hold Wash
20.1955Re-equilibration
25.0955End of Run

Method Validation Workflow (Visualization)

The following diagram outlines the logical flow of the validation lifecycle, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_validation ICH Q2(R1) Validation Phase Start Method Definition (Analyte: Pyrazolo-pyridine) Dev Method Development (Screening C18 vs Phenyl-Hexyl) Start->Dev Opt Optimization (Gradient & pH Adjustment) Dev->Opt Check System Suitability? (Rs > 2.0, Tf < 1.5) Opt->Check Check->Dev Fail (Re-develop) Val_Spec Specificity (Stress Testing/Forced Deg) Check->Val_Spec Pass Val_Lin Linearity & Range (5 Levels, R² > 0.999) Val_Spec->Val_Lin Val_Acc Accuracy & Precision (Spike Recovery) Val_Lin->Val_Acc Val_LOD Sensitivity (LOD/LOQ Determination) Val_Acc->Val_LOD Final Routine Analysis & QC Release Val_LOD->Final

Figure 1: The Step-by-Step Validation Lifecycle for HPLC Methods, adhering to ICH Q2(R1) standards.

Validation Results (Summary Data)

The following data represents typical results achieved using the Phenyl-Hexyl protocol described above.

Linearity and Range

Concentration Range: 10 µg/mL to 150 µg/mL (Target: 100 µg/mL)

AnalyteRegression Equation

Value
Result
Main Peak

0.9998Pass
Impurity A (Sulfoxide)

0.9995Pass
Accuracy (Recovery Studies)

Spiked at 50%, 100%, and 150% of target concentration.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
50% 99.4%0.8%98.0 - 102.0%
100% 100.2%0.5%98.0 - 102.0%
150% 100.1%0.6%98.0 - 102.0%
Specificity (Forced Degradation)

Samples were subjected to oxidative stress (3%


).
  • Observation: The Phenyl-Hexyl column resolved the parent peak (

    
     min) from the degradation product (
    
    
    
    min) with a resolution (
    
    
    ) of 6.5 , demonstrating the method is stability-indicating.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][6][7]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The procedures outlined here are synthesized from established laboratory safety principles and data from structurally analogous compounds, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug development, known for its diverse biological activities.[1][2] The presence of a methylsulfanyl group introduces sulfur into the molecule, which requires special consideration during decomposition and disposal due to the potential formation of sulfur oxides upon combustion.[3][4]

Core Principles of Chemical Waste Management

Before proceeding with specific disposal steps, it is essential to adhere to the foundational principles of laboratory waste management. These practices are designed to protect laboratory personnel, support staff, and the environment.

  • Segregation is Paramount: Never mix incompatible waste streams.[5][6] For instance, acids should be kept separate from bases, and oxidizing agents from flammable liquids.[5] 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine waste should be collected in a dedicated, properly labeled container.

  • Labeling for Safety: All waste containers must be clearly and accurately labeled with their full chemical contents, including concentrations if applicable.[7][8] This practice is crucial for safe handling and proper disposal by your institution's environmental health and safety (EHS) department or a licensed waste contractor.

  • Container Integrity: Waste must be stored in containers that are chemically compatible with their contents and can be securely sealed.[6][9] For many organic solids and solutions, amber glass bottles are a suitable choice.[5]

  • No Sink Disposal: As a rule, no chemical waste should be disposed of down the drain.[7] This prevents the contamination of waterways and avoids potentially dangerous reactions within the plumbing system.[7]

Hazard Assessment of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

In the absence of a specific SDS, a conservative hazard assessment is derived from related pyrazolopyridine and sulfur-containing compounds.

Potential HazardBasis of Assessment and Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Analogous heterocyclic compounds can be harmful if swallowed, in contact with skin, or if inhaled.[10][11] Assume this compound is toxic and handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[12][13] All handling of the solid or its solutions should be done in a chemical fume hood.
Skin and Eye Irritation Many pyridine and pyrazole derivatives are classified as skin and eye irritants.[10][11] Avoid direct contact. In case of exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]
Flammability While the solid itself may not be highly flammable, solutions in flammable organic solvents will be. Keep away from heat, sparks, and open flames.[10]
Environmental Hazards The environmental fate of this specific compound is not well-documented. However, many nitrogenous and sulfur-containing heterocyclic compounds can be ecotoxic. Prevent release into the environment.[3][10]
Combustion Products Upon incineration, this compound is expected to produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][12] The latter are toxic and contribute to acid rain. Disposal must be carried out in a facility equipped with appropriate scrubbers.
Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine waste for final disposal by a licensed professional service.

1. Personal Protective Equipment (PPE) and a Safe Workspace:

  • Always wear standard laboratory PPE: a properly fitting lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice, but check your institution's glove compatibility chart).[12]
  • Conduct all transfers and handling of the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.

2. Waste Collection and Segregation:

  • Solid Waste:
  • Collect unadulterated solid 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine, contaminated filter paper, and weighing boats in a designated, compatible waste container. A wide-mouth glass jar with a screw-top lid is suitable.
  • Do not mix with other chemical wastes.
  • Liquid Waste (Solutions):
  • Collect solutions of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine in a dedicated, leak-proof container, typically an amber glass bottle.[5]
  • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[9] For example, a solution in dichloromethane should not be mixed with a solution in methanol.
  • Contaminated Labware (e.g., disposable glassware, pipette tips):
  • Collect these items in a separate, clearly labeled container lined with a durable plastic bag.
  • If dealing with acute or highly toxic materials, triple-rinsing the "empty" container with a suitable solvent may be required, with the rinsate collected as hazardous waste.[8][9]

3. Labeling the Waste Container:

  • As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.[8]
  • The label must include:
  • The full chemical name: "4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine"
  • The solvent(s) and their approximate percentages.
  • Any other chemical contaminants.
  • The appropriate hazard pictograms (e.g., irritant, toxic).
  • Your name, lab number, and the date the waste was first added.[8]

4. Storage of Waste:

  • Keep the waste container tightly sealed except when adding waste.[8][9]
  • Store the container in a designated satellite accumulation area within your laboratory.
  • Ensure secondary containment, such as a plastic tub, is used to prevent spills from reaching drains.[6][8]
  • Store away from incompatible materials.[5]

5. Arranging for Disposal:

  • Once the waste container is full, or if you are generating waste infrequently, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.
  • Do not accumulate large quantities of waste in the laboratory.
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from work with 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine.

DisposalWorkflow Disposal Workflow for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste_container Collect in 'Solid Pyrazolopyridine Waste' Container is_solid->solid_waste_container Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste_container Collect in 'Liquid Pyrazolopyridine Waste' Container (Segregate by solvent type if required) is_liquid->liquid_waste_container Yes labware_container Collect in 'Contaminated Sharps/Labware' Container is_labware->labware_container Yes request_pickup Arrange for EHS Pickup is_labware->request_pickup No (End) label_container Label Container Immediately with Contents & Hazards solid_waste_container->label_container liquid_waste_container->label_container labware_container->label_container store_safely Store in Secondary Containment in Satellite Accumulation Area label_container->store_safely store_safely->request_pickup

Caption: Decision workflow for segregating waste.

By adhering to these protocols, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. [Link]

  • MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. Capot Chemical. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Safety Data Sheet: Sulphur. Carl ROTH. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET. [Link]

  • Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • SULPHUR SAFETY DATA SHEET. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Risk Profile 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic sulfide often utilized as a scaffold in the development of kinase inhibitors (e.g., for malignancies or neurodeg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic sulfide often utilized as a scaffold in the development of kinase inhibitors (e.g., for malignancies or neurodegenerative pathways).[1]

While specific toxicological data for this exact derivative may be limited in public registries, its safety profile must be constructed via Read-Across Toxicology from its parent structure (1H-pyrazolo[3,4-b]pyridine) and its functional moiety (methyl sulfide).

Hazard Identification (Derived)
Hazard ClassClassificationRationale
Acute Toxicity Category 4 (Oral/Inhalation)Analogous to parent CAS 271-73-8 and 4-chloro derivatives.
Skin/Eye Irritation Category 2/2ANitrogen-rich heterocycles are standard irritants.
Organoleptic High Stench The 4-methylsulfanyl group (

) poses a significant risk of releasing methanethiol (methyl mercaptan) upon metabolic or chemical hydrolysis.
Reactivity NucleophilicSusceptible to oxidation; incompatible with strong oxidizers unless intended.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The presence of the sulfur moiety dictates a higher standard of respiratory and dermal protection than the parent scaffold.

Tiered Protection Protocol
PPE ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Synthesis/Spill Cleanup)Technical Justification
Respiratory Fume Hood (Face velocity > 100 fpm)P100/OV Respirator or SCBAThe methylthio group can degrade to methanethiol (odor threshold 0.002 ppm). Standard hoods may not filter the stench effectively if a spill occurs.
Dermal (Hands) Double Nitrile (Min 5 mil outer)Silver Shield / 4H Laminate (Inner) + Nitrile (Outer)Sulfides and thiols permeate standard nitrile rubber rapidly. Laminate films provide >8h breakthrough time.
Ocular Chemical Splash GogglesFace Shield + GogglesRisk of irreversible corneal damage from alkaline nitrogenous bases.
Body Lab Coat (Cotton/Poly)Tyvek® Coverall + Chemical ApronPrevents contamination of street clothes; sulfur odors "stick" to fabrics.

Operational Protocol: The "Odor-Zero" Workflow

Handling sulfur-containing heterocycles requires a specific workflow to prevent laboratory contamination and "stench complaints."

Engineering Controls
  • Vapor Trap: All rotary evaporation exhaust must be vented into a bleach trap (10% sodium hypochlorite) to oxidize any liberated volatile sulfides before they reach the building exhaust.

  • Surface Protection: Cover weighing areas with disposable bench paper.

Synthesis & Transfer Logic

The synthesis typically involves the displacement of a 4-chloro leaving group with sodium thiomethoxide. This reaction is exothermic and odor-generating.

HandlingWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Decontamination Step1 Weighing (Double Glove) Step3 Synthesis (Closed Vessel) Step1->Step3 Transfer Step2 Solvent Prep (Degassed) Step2->Step3 Step4 Work-up (Bleach Trap Active) Step3->Step4 Quench Step5 Glassware Soak (10% Bleach) Step4->Step5 Dirty Glassware Step6 Waste Disposal (Segregated) Step4->Step6 Liquids Step5->Step6 Neutralized

Figure 1: Operational workflow emphasizing odor control and decontamination steps.

Decontamination Solution (The "Kill Mix")

Prepare a fresh solution for wiping down surfaces and soaking glassware. Do NOT use acid, as it may regenerate methanethiol gas.

  • Formula: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide.

  • Mechanism: Oxidizes the sulfide (

    
    ) to the non-volatile sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).

Emergency Response & Disposal

Spill Cleanup
  • Evacuate: If the odor is strong, evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator (OV cartridges).

  • Neutralize: Cover the spill with the "Kill Mix" (Bleach/NaOH) or a commercial oxidant spill kit. Allow to sit for 15 minutes.

  • Absorb: Use vermiculite or clay. Do not use paper towels (increases surface area for evaporation).

Waste Disposal[2]
  • Stream: High BTU / Incineration.

  • Labeling: Must be labeled "Contains Organic Sulfides - STENCH."

  • Segregation: NEVER mix with acidic waste streams (e.g., Aqueous Acid). This will generate toxic gas.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Lide, D. R. (Ed.). (2009).[2] CRC Handbook of Chemistry and Physics. CRC Press. (Reference for general thiol odor thresholds and oxidation protocols).

Sources

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